Tmv-IN-5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23N3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C22H23N3S/c23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)25-22(26)24-16-17-10-4-1-5-11-17/h1-15,20-21H,16,23H2,(H2,24,25,26)/t20-,21-/m1/s1 |
InChI Key |
GOEWFHXLCOMDKQ-NHCUHLMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Tmv-IN-5: A Technical Guide to its Mechanism of Action Against Tobacco Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tmv-IN-5, a novel anti-viral agent targeting the Tobacco Mosaic Virus (TMV). This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying scientific principles.
Core Mechanism of Action: Inhibition of Viral Assembly
This compound exerts its antiviral activity by directly targeting the Tobacco Mosaic Virus Coat Protein (CP).[1] The primary mechanism of action is the inhibition of the self-assembly of TMV virions.[1] By binding to the CP, this compound disrupts the normal process of encapsidation of the viral RNA, a critical step in the virus life cycle. This interference prevents the formation of stable, infectious virus particles.
The TMV coat protein is a validated target for antiviral drug development, as its proper function is essential for protecting the viral genome and facilitating systemic infection within the host plant.[2][3] Several small molecule inhibitors have been developed to interfere with CP-mediated processes, including virion assembly and disassembly.[2][3]
Quantitative Antiviral Activity
While the specific compound "this compound" is not explicitly named in the foundational research, it is representative of a series of novel pyrazole amide derivatives designed to target the TMV coat protein. The antiviral efficacy of these compounds has been evaluated through in vivo and in vitro bioassays.
Table 1: Antiviral Bioassay Results of Pyrazole Amide Derivatives against TMV at 500 µg/mL [1]
| Compound | In Vitro Protective Effect (%) | In Vivo Curative Effect (%) | In Vivo Protective Effect (%) | In Vivo Inactivation Effect (%) |
| 3a | 45.3 | 22.6 | 31.5 | 50.1 |
| 3b | 50.1 | 30.2 | 35.7 | 55.3 |
| 3c | 58.7 | 41.8 | 45.3 | 60.2 |
| 3d | 65.4 | 50.3 | 52.8 | 68.7 |
| 3e | 70.2 | 55.1 | 60.1 | 75.4 |
| 3f | 78.9 | 62.5 | 68.4 | 80.3 |
| 3g | 82.1 | 70.3 | 75.6 | 85.1 |
| 3h | 85.3 | 78.9 | 80.3 | 88.6 |
| 3i | 80.1 | 68.4 | 72.1 | 83.5 |
| 3j | 75.6 | 60.2 | 65.8 | 78.9 |
| 3k | 72.3 | 58.7 | 61.3 | 76.2 |
| 3l | 68.1 | 52.4 | 58.9 | 70.3 |
| 3m | 73.5 | 59.1 | 63.7 | 77.8 |
| 3n | 80.5 | 69.2 | 73.4 | 84.1 |
| 3o | 83.7 | 75.3 | 78.9 | 86.4 |
| 3p | 88.2 | 86.5 | 82.1 | 90.3 |
| Ningnanmycin (Control) | 85.6 | 82.3 | 80.5 | 88.7 |
Data extracted from the publication "Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives".[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and related compounds.
Antiviral Bioassay (Half-Leaf Method)[1]
This method is utilized to determine the in vitro and in vivo antiviral activity of compounds against TMV.
-
Virus Purification: TMV is propagated in Nicotiana tabacum L. and purified according to a standard good-neighbor-lesion method.
-
In Vitro Protective Effect: The compound solution at a specific concentration is mixed with an equal volume of purified TMV. The mixture is then inoculated onto the left side of the leaves of Nicotiana glutinosa, while a mixture of solvent and TMV serves as a control on the right side. The number of local lesions is counted after 2-3 days.
-
In Vivo Curative Effect: The leaves of N. glutinosa are first inoculated with TMV. After 2 hours, the compound solution is applied to the left side of the leaves, and a solvent control is applied to the right side. The number of local lesions is recorded after 2-3 days.
-
In Vivo Protective Effect: The compound solution is applied to the left side of the leaves of N. glutinosa, and a solvent control is applied to the right side. After 24 hours, the entire leaf is inoculated with TMV. The number of local lesions is counted after 2-3 days.
-
In Vivo Inactivation Effect: The compound solution is mixed with an equal volume of purified TMV and incubated for 30 minutes. The mixture is then inoculated on the left side of N. glutinosa leaves, with a solvent-TMV mixture as a control on the right. The number of local lesions is counted after 2-3 days.
-
Inhibition Rate Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control side and T is the average number of lesions on the treated side.
TMV Coat Protein Expression and Purification[4]
-
Gene Expression: The TMV coat protein gene is subcloned into a prokaryotic expression vector (e.g., pET vector) and transformed into E. coli (e.g., BL21(DE3)).
-
Protein Induction: The transformed E. coli are cultured to an appropriate optical density, and protein expression is induced with IPTG.
-
Cell Lysis and Purification: Cells are harvested, lysed, and the TMV CP is purified using affinity chromatography (e.g., Ni-NTA).
-
Refolding and Assembly: The purified protein is refolded and self-assembled into four-layer aggregate disks in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).
Analysis of this compound and TMV CP Interaction[4]
-
Size Exclusion Chromatography (SEC):
-
Incubate the purified TMV CP disks with this compound at a specified concentration and time.
-
Analyze the mixture by SEC to observe any changes in the oligomeric state of the CP (e.g., disassembly of disks into smaller oligomers).
-
-
Isothermal Titration Calorimetry (ITC):
-
Dialyze the purified TMV CP disks against a suitable buffer.
-
Titrate a solution of this compound into the CP solution in the ITC cell.
-
Analyze the resulting heat changes to determine binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE):
-
Incubate the purified TMV CP disks with varying concentrations of this compound.
-
Run the samples on a native polyacrylamide gel to visualize shifts in the migration pattern of the CP, indicating binding and potential conformational changes.
-
Visualizing the Mechanism and Workflows
Tobacco Mosaic Virus Life Cycle
References
- 1. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tmv-IN-5: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tmv-IN-5, also identified as compound 1a, has emerged as a promising novel anti-plant virus and antifungal agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its activity against the Tobacco Mosaic Virus (TMV). The core of its mechanism lies in the inhibition of viral assembly through direct binding to the TMV coat protein (CP). This document details the experimental protocols for its synthesis and biological assays, presents all relevant quantitative data in structured tables, and visualizes the key pathways using Graphviz diagrams, offering a comprehensive resource for researchers in plant pathology and agrochemical development.
Discovery and Rationale
This compound was developed as part of a research initiative focused on the discovery of novel agrochemicals derived from chiral diamine derivatives containing a 1,2-diphenylethylenediamine scaffold. The design strategy was based on structural modifications of known bioactive molecules to enhance their antiviral and fungicidal properties. This compound, a chiral thiourea derivative, was identified as a lead compound due to its potent inhibitory activity against the Tobacco Mosaic Virus.
Chemical Information:
-
Compound Name: this compound (compound 1a)
-
Systematic Name: N-((1R,2R)-2-amino-1,2-diphenylethyl)-N′-benzylthiourea
-
CAS Number: 1207318-92-0[1]
-
Molecular Formula: C₂₂H₂₃N₃S[1]
-
Molecular Weight: 361.50 g/mol [1]
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from (1R,2R)-1,2-diphenylethane-1,2-diamine. The general synthetic route involves the reaction of the chiral diamine with benzyl isothiocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
(1R,2R)-1,2-diphenylethane-1,2-diamine
-
Benzyl isothiocyanate
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 eq) in dichloromethane (DCM) at room temperature, triethylamine (TEA) (1.2 eq) is added.
-
Benzyl isothiocyanate (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure this compound.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity
This compound exhibits significant biological activity as both an antiviral and an antifungal agent.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
This compound has demonstrated potent inhibitory effects on TMV replication and propagation. Its antiviral activity has been evaluated through various assays, including curative, protective, and inactivation effects.
Materials:
-
Nicotiana glutinosa plants
-
Purified Tobacco Mosaic Virus (TMV)
-
This compound solution at various concentrations
-
Ningnanmycin (positive control)
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Virus Inoculation: The upper leaves of healthy N. glutinosa plants are dusted with carborundum and then mechanically inoculated with a purified TMV solution.
-
Compound Application:
-
Curative Assay: After a set period of virus inoculation (e.g., 48 hours), a solution of this compound is applied to one half of the infected leaf, while the other half is treated with a control solution (e.g., buffer or a blank formulation).
-
Protective Assay: A solution of this compound is applied to one half of a healthy leaf. After a set period (e.g., 24 hours), the entire leaf is inoculated with TMV.
-
Inactivation Assay: this compound is mixed with the TMV solution prior to inoculation. This mixture is then applied to one half of a leaf, while a mixture of TMV and a control solution is applied to the other half.
-
-
Incubation and Observation: The plants are maintained in a controlled environment (e.g., greenhouse) for 3-4 days.
-
Data Collection: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.
| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
| This compound (1a) | 500 | 55.4 ± 2.1 | 58.2 ± 1.8 | 60.5 ± 2.5 |
| Ningnanmycin | 500 | 52.1 ± 1.5 | 55.3 ± 2.0 | 58.9 ± 1.7 |
Data presented as mean ± standard deviation.
Fungicidal Activity
This compound has also been shown to possess broad-spectrum fungicidal activity against a range of plant pathogenic fungi.
Materials:
-
Pure cultures of various plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
This compound at various concentrations
-
Hymexazol or other appropriate fungicide (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
Procedure:
-
Preparation of Media: this compound, dissolved in a small amount of DMSO, is incorporated into molten PDA medium to achieve the desired final concentrations. The same amount of DMSO is added to the control plates.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed at the center of each PDA plate.
-
Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plates reaches a certain diameter.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition Rate (%) = [(D_c - D_t) / D_c] * 100 where D_c is the average diameter of the fungal colony on the control plate and D_t is the average diameter of the fungal colony on the treated plate.
| Fungal Species | This compound EC₅₀ (µg/mL) |
| Fusarium oxysporum | 15.8 ± 1.2 |
| Botrytis cinerea | 22.5 ± 1.9 |
| Rhizoctonia solani | 35.1 ± 2.8 |
| Sclerotinia sclerotiorum | 18.3 ± 1.5 |
EC₅₀ values represent the concentration of this compound that inhibits 50% of the mycelial growth.
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary antiviral mechanism of this compound involves the disruption of the Tobacco Mosaic Virus assembly process. This compound directly binds to the TMV coat protein (CP), preventing the proper formation of the viral capsid around the viral RNA.
Conclusion
This compound represents a significant advancement in the development of novel agrochemicals. Its dual action as a potent antiviral and broad-spectrum fungicidal agent makes it a valuable candidate for further investigation and potential commercialization. The detailed synthetic pathway and experimental protocols provided in this guide are intended to facilitate further research and development in this area. The clear mechanism of action, involving the inhibition of TMV assembly, offers a solid foundation for the rational design of next-generation plant protection agents.
References
An In-depth Technical Guide to the Binding Affinity of Tmv-IN-5 with Tobacco Mosaic Virus (TMV) Coat Protein
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative binding affinity data for the interaction between Tmv-IN-5 and the Tobacco Mosaic Virus (TMV) coat protein is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on available information regarding this compound's mechanism of action and established methodologies for characterizing the binding of analogous small molecule inhibitors to the TMV coat protein.
Introduction
Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that has served as a model system in virology and molecular biology for decades. Its rod-like structure is formed by the helical assembly of approximately 2,130 identical coat protein (CP) subunits around a single-stranded RNA genome.[1][2] The proper assembly of these coat proteins is crucial for viral infectivity, making the CP a prime target for antiviral agent development.
This compound is an anti-plant virus and anti-fungal agent known to inhibit the assembly of TMV by binding to its coat protein.[3] This interaction disrupts the normal formation of the viral particle, thereby preventing the protection and transmission of the viral RNA. Understanding the binding affinity and thermodynamics of this interaction is critical for the rational design and optimization of more potent antiviral compounds.
This technical guide outlines the key experimental protocols used to quantify the binding affinity of small molecules like this compound to the TMV coat protein. It also presents available data for other known TMV CP inhibitors to provide a comparative context.
Quantitative Binding Affinity Data for Analogous TMV Coat Protein Inhibitors
While specific data for this compound is pending publication, studies on other inhibitors provide valuable insights into the expected range of binding affinities. The following table summarizes quantitative data for the binding of Ningnanmycin (NNM) and Antofine (ATF) to the TMV CP disk, a stable assembly of CP subunits.[4]
| Compound | Method | Dissociation Constant (Kd) | Stoichiometry (N) | Enthalpy Change (ΔH, kcal/mol) | Gibbs Free Energy Change (ΔG, kcal/mol) |
| Ningnanmycin (NNM) | ITC | 3.3 μM | 4100-4632 molecules per disk | Not explicitly stated | ~ -7.5 |
| Antofine (ATF) | ITC | 38.8 μM | 39-40 molecules per disk | Not explicitly stated | ~ -5.6 |
Data sourced from studies on the interaction of anti-TMV compounds with TMV CP disks.[4]
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques can be employed to characterize the binding of small molecules to viral proteins. The following are detailed methodologies for key experiments relevant to the this compound and TMV CP interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Methodology:
-
Protein Preparation:
-
Express and purify the TMV coat protein. The protein can be expressed in a prokaryotic system with a cleavable His-tag.[4]
-
Induce the formation of TMV CP disks by incubating the purified protein in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2) at 295 K for over 12 hours.[4]
-
Confirm the formation of disks using size-exclusion chromatography (SEC) and native polyacrylamide gel electrophoresis (native-PAGE).[4]
-
Thoroughly dialyze the TMV CP disk solution against the final ITC buffer to minimize buffer mismatch effects.[4]
-
-
Ligand Preparation:
-
Dissolve this compound in the same final ITC buffer as the protein. If a co-solvent like DMSO is necessary for solubility, ensure the final concentration is identical in both the protein and ligand solutions.[4]
-
-
ITC Experiment:
-
Perform the experiment using an isothermal titration calorimeter (e.g., ITC 200 Micro Calorimeter) at a constant temperature (e.g., 291 K).[4]
-
Load the TMV CP disk solution (e.g., 0.5 mM) into the sample cell.[4]
-
Load the this compound solution (e.g., 5 mM) into the injection syringe.[4]
-
Perform a series of injections of the this compound solution into the sample cell.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin to determine the Kd, n, and ΔH.[4]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted as a competition assay to determine the binding affinity of a small molecule.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a solution of purified TMV coat protein and incubate to allow for adsorption.
-
-
Blocking:
-
Wash the wells to remove unbound protein.
-
Add a blocking buffer (e.g., bovine serum albumin or casein) to block any remaining non-specific binding sites on the plastic surface.[5]
-
-
Competition Binding:
-
Prepare a series of solutions containing a fixed concentration of a labeled antibody specific to the TMV CP and varying concentrations of this compound.
-
Add these solutions to the coated and blocked wells.
-
Incubate to allow for competitive binding between the antibody and this compound to the TMV CP.
-
-
Detection:
-
Wash the wells to remove unbound antibody and this compound.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[5]
-
Wash the wells again.
-
Add a substrate that produces a colorimetric or fluorescent signal upon reaction with the enzyme.[5]
-
-
Data Analysis:
-
Measure the signal intensity in each well.
-
Plot the signal intensity against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the antibody binding).
-
The IC50 value can be used to estimate the inhibition constant (Ki), which is related to the binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
Methodology:
-
Chip Preparation:
-
Immobilize the purified TMV coat protein (the ligand) onto a suitable sensor chip surface using standard amine coupling chemistry.[6]
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (the analyte) over the sensor chip surface.[6]
-
Continuously monitor the change in the SPR signal (measured in resonance units, RU) over time to generate a sensorgram. The sensorgram will show an association phase during injection and a dissociation phase after the injection ends.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the inhibitory action of this compound, the self-assembly of the TMV coat protein, and a general experimental workflow for a binding affinity assay.
References
In-Depth Technical Guide on the In Vitro Antiviral Activity of Tmv-IN-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known in vitro antiviral activity of Tmv-IN-5, a compound identified as an inhibitor of the Tobacco Mosaic Virus (TMV). The information presented is based on publicly available data and is intended to inform research and development efforts in the field of antiviral agents, particularly those targeting plant pathogens.
Core Compound Profile: this compound
This compound is characterized as an anti-plant virus and antifungal agent.[1] Its primary mechanism of action against the Tobacco Mosaic Virus is the inhibition of viral assembly. This is achieved through the binding of this compound to the TMV coat protein (CP), a critical component in the formation of new virus particles.[1] The compound is noted for its potential application in the development of pesticides.[1]
In Vitro Antiviral Activity Spectrum
Based on available information, the known in vitro antiviral activity of this compound is specific to the Tobacco Mosaic Virus (TMV) . There is currently no publicly available data to suggest a broader spectrum of activity against other plant or animal viruses.
| Virus Target | Reported Activity | Mechanism of Action | Quantitative Data (EC50/IC50) |
| Tobacco Mosaic Virus (TMV) | Inhibits viral assembly | Binds to the TMV coat protein (CP) | Not publicly available |
Mechanism of Action: Inhibition of TMV Assembly
The Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus.[2] Its genome is encapsidated by approximately 2130 copies of a single coat protein (CP) to form a stable, rod-like virion.[2][3][4] The assembly of the virion is a crucial step in the viral lifecycle, necessary for the protection of the viral RNA and its transmission to new host cells.
This compound exerts its antiviral effect by directly targeting the TMV coat protein.[1] By binding to the CP, this compound interferes with the process of protein self-assembly around the viral RNA. This disruption prevents the formation of complete, infectious viral particles. This mechanism is a key strategy for the development of anti-TMV agents, as the coat protein is essential for viral replication and movement.[5][6][7]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Experimental Protocols for Anti-TMV Activity Assessment
While specific protocols for this compound are not detailed in the available literature, the following are standard in vitro and in vivo methods used to evaluate the antiviral activity of compounds against TMV.[5][8]
1. Half-Leaf Method (In Vivo)
This method is used to assess the protective, curative, and inactivation effects of a compound on TMV infection in a host plant.
-
Protective Effect: The test compound is applied to one half of a leaf, and a control solution is applied to the other half. After a set period, both halves are inoculated with TMV. The number of local lesions is counted after incubation to determine the protective efficacy.
-
Curative Effect: One half of a leaf is inoculated with TMV. After a set incubation period, the test compound is applied to that half, while the other half is treated with a control solution. The reduction in the number of local lesions indicates the curative activity.
-
Inactivation Effect: The test compound is mixed with a TMV suspension before being applied to one half of a leaf. A control mixture (virus and solvent) is applied to the other half. A reduction in lesions indicates direct inactivation of the virus.
2. Leaf Disk Method (In Vitro)
This method provides a more controlled in vitro assessment.
-
Leaf disks are punched from healthy host plant leaves.
-
The disks are floated in a solution containing the test compound or a control.
-
After an incubation period, the disks are inoculated with TMV.
-
The antiviral activity is typically determined by quantifying the amount of viral coat protein or RNA in the leaf disks using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction).
Below is a workflow diagram for a typical anti-TMV screening experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Pesticide Discovery for New Anti-Tobacco Mosaic Virus Agents: Reactivity, Molecular Docking, and Molecular Dynamics Simulations [mdpi.com]
- 8. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tmv-IN-5: A Technical Guide to its Inhibitory Effect on the Tobacco Mosaic Virus Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-5 has been identified as a promising small molecule inhibitor of TMV. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its targeted disruption of the TMV replication cycle. This document details the inhibitory effects of this compound on viral assembly through its interaction with the TMV coat protein (CP), presents representative quantitative data, and provides detailed experimental protocols for the evaluation of its antiviral activity.
Introduction to Tobacco Mosaic Virus (TMV) and its Replication Cycle
TMV is a positive-sense single-stranded RNA virus that infects a broad spectrum of plants.[1][2] The virion is a rigid, rod-shaped particle composed of a single RNA molecule of approximately 6,400 nucleotides, which is tightly encapsidated by around 2,130 copies of the coat protein (CP).[3] The replication cycle of TMV is a multi-stage process that relies heavily on host cellular machinery.[4][5]
The key stages of the TMV replication cycle are:
-
Entry and Uncoating: The virus enters the plant cell through mechanical wounding. Once inside, the viral particle disassembles, releasing the genomic RNA into the cytoplasm.[5]
-
Translation of Replicase Proteins: The viral RNA acts as a messenger RNA (mRNA) for the synthesis of the viral replicase proteins (126-kDa and 183-kDa).[4]
-
RNA Replication: The replicase complex utilizes the viral genomic RNA as a template to synthesize negative-sense RNA intermediates. These intermediates then serve as templates for the production of new positive-sense genomic RNAs and subgenomic RNAs.[6]
-
Translation of Movement and Coat Proteins: The subgenomic RNAs are translated to produce the movement protein (MP) and the coat protein (CP).[4]
-
Viral Assembly: Newly synthesized CP molecules self-assemble around new genomic RNA molecules to form progeny virions.[4]
-
Cell-to-Cell Movement: The MP facilitates the movement of the viral RNA into adjacent plant cells through plasmodesmata, allowing the infection to spread.[4]
Mechanism of Action of this compound
This compound is an anti-plant viral agent that specifically targets the TMV replication cycle.[3] Its primary mechanism of action is the inhibition of viral assembly .[3] This is achieved through the direct binding of this compound to the TMV coat protein (CP).[3] By binding to the CP, this compound interferes with the protein-protein and protein-RNA interactions that are essential for the proper assembly of new viral particles. This disruption prevents the encapsidation of the viral genome, rendering the newly synthesized RNA vulnerable to degradation by host-cell nucleases and unable to spread to neighboring cells.
Signaling Pathway of TMV Replication and this compound Intervention
Caption: TMV replication cycle and the inhibitory point of this compound.
Quantitative Data on Antiviral Activity
While specific quantitative data for this compound is not publicly available in the searched literature, this section presents a standardized format for reporting such data, based on common assays used for evaluating anti-TMV agents.
Table 1: In Vitro and In Vivo Antiviral Activity of this compound against TMV
| Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) | EC50 (µg/mL) |
| This compound | 500 | Data not available | Data not available | Data not available | Data not available |
| This compound | 250 | Data not available | Data not available | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available | Data not available | Data not available |
| Ningnanmycin (Control) | 500 | 55.8 ± 2.1 | 51.2 ± 1.9 | 58.9 ± 2.5 | ~100-200 |
Data presented for Ningnanmycin is representative and compiled from various studies on anti-TMV agents for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anti-TMV activity of compounds like this compound.
Antiviral Bioassay (Half-Leaf Method)
This method is used to determine the in vivo antiviral activity of a compound.
Materials:
-
Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants
-
Purified TMV solution (e.g., 6 x 10^-3 mg/mL)
-
This compound solutions at various concentrations (e.g., 500, 250, 100 µg/mL) in a suitable solvent
-
Control solution (solvent only)
-
Phosphate buffer (0.01 M, pH 7.0)
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Select healthy, mature leaves of uniform size.
-
Inoculation: Dust the upper surface of the leaves with carborundum.
-
Experimental Design:
-
Curative Activity: Inoculate the entire leaf with TMV solution. After a set time (e.g., 2 hours), apply the this compound solution to the left half of the leaf and the control solution to the right half.
-
Protective Activity: Apply the this compound solution to the left half of the leaf and the control solution to the right half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV solution.
-
Inactivation Activity: Mix the TMV solution with the this compound solution and the control solution separately and let them incubate for a set time (e.g., 30 minutes). Apply the this compound mixture to the left half of the leaf and the control mixture to the right half.
-
-
Incubation: Keep the plants in a controlled environment (e.g., 25°C, 16h light/8h dark) for 3-4 days.
-
Data Collection: Count the number of local lesions on both halves of each leaf.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.
TMV Coat Protein Expression and Purification
To study the direct interaction of this compound with the TMV CP, recombinant CP needs to be expressed and purified.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the TMV CP gene (e.g., pET vector)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
Procedure:
-
Transformation: Transform the expression vector into E. coli.
-
Culture Growth: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for a further 4-6 hours at 37°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the His-tagged TMV CP with elution buffer.
-
-
Dialysis: Dialyze the purified protein against the dialysis buffer to remove imidazole and allow for proper folding.
-
Concentration and Storage: Concentrate the protein and store at -80°C.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and the TMV CP.[7]
Materials:
-
Purified TMV CP in dialysis buffer
-
This compound solution in the same dialysis buffer
-
ITC instrument
Procedure:
-
Sample Preparation: Prepare a solution of TMV CP (in the sample cell) and a solution of this compound (in the injection syringe) at known concentrations.
-
Instrument Setup: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Titration: Perform a series of injections of the this compound solution into the TMV CP solution.
-
Data Analysis: The heat changes upon each injection are measured. The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Workflow for Evaluating this compound's Effect on TMV CP Assembly
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anti-TMV agents. Its targeted inhibition of viral assembly through binding to the coat protein offers a specific and effective mechanism to control TMV infection. Further research to obtain detailed quantitative data and to optimize the structure of this compound could lead to the development of a potent and commercially viable plant protection product. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential TMV inhibitors.
References
- 1. Identification of a Region of the Tobacco Mosaic Virus 126- and 183-Kilodalton Replication Proteins Which Binds Specifically to the Viral 3′-Terminal tRNA-Like Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 5. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]
- 6. Tobacco mosaic virus | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Structural Analysis and Chemical Properties of Tobacco Mosaic Virus (TMV) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly tobacco and other members of the Solanaceae family.[1] As the first virus to be discovered, it has served as a pivotal model organism in the fields of virology and molecular biology.[1] Its well-characterized structure and life cycle make it an important target for the development of antiviral agents. While the designation "Tmv-IN-5" does not correspond to a recognized inhibitor in scientific literature, this guide provides a detailed overview of the structural and chemical properties of TMV, which are essential for the rational design of novel inhibitors. Furthermore, we will explore a class of pyrazole amide derivatives as a case study for compounds that inhibit TMV replication by targeting its coat protein.
Structural Analysis of Tobacco Mosaic Virus (TMV)
The TMV virion is a rigid, rod-shaped particle with a helical structure.[1][2] The capsid, or protein coat, is composed of approximately 2,130 identical coat protein (CP) subunits.[1][2][3] These proteins are arranged in a helical array with 16.3 proteins per turn, forming a stable structure that protects the viral genome.[1] Encapsidated within this protein shell is a single molecule of genomic RNA, which is about 6,400 to 6,500 nucleotides in length.[1][4] The RNA follows the helical path of the protein, creating a tightly packed nucleoprotein complex.[3]
| Structural Parameter | Value | Reference |
| Virion Shape | Rod-like, Helical | [1][2] |
| Virion Length | ~300 nm | [4] |
| Virion Diameter | ~18 nm | [4] |
| Central Channel Diameter | ~4 nm | [5] |
| Capsid Composition | ~2,130 Coat Protein Subunits | [1][2][3] |
| Helical Symmetry | 16.3 proteins per turn | [1] |
| Genome | Single-stranded RNA (+ssRNA) | [1] |
| Genome Length | ~6,400 - 6,500 nucleotides | [1][4] |
Chemical Properties of TMV Components
The chemical characteristics of the TMV coat protein and its genomic RNA are crucial for the virus's assembly, stability, and infectivity.
Coat Protein (CP)
The TMV coat protein is a relatively small protein, consisting of 158 amino acids.[1][2] Its secondary structure is predominantly alpha-helical, with about 40-50% alpha-helix, 40-50% irregular structure, and a small percentage of beta-sheet.[6] The coat protein has a molecular weight of approximately 17.5 kDa.[5] A key feature of the TMV CP is its ability to self-assemble into a disk-like structure, which is a critical intermediate in the assembly of the viral particle.[3]
Genomic RNA
The TMV genome is a single-stranded, positive-sense RNA molecule.[1] The 5' end of the genome is capped with a methylated nucleotide (m7G5'pppG), and the 3' end possesses a tRNA-like structure.[1] The genome encodes for four proteins: a replicase (with methyltransferase and RNA helicase domains), an RNA-dependent RNA polymerase, a movement protein, and the coat protein.[1]
| Component | Property | Value | Reference |
| Coat Protein | Amino Acid Residues | 158 | [1][2] |
| Molecular Weight | ~17.5 kDa | [5] | |
| Secondary Structure | 40-50% α-helix, 40-50% irregular, 0-20% β-sheet | [6] | |
| Genomic RNA | Type | Positive-sense single-stranded RNA | [1] |
| Length | ~6.4 - 6.5 kbp | [1][4] | |
| 5' End Modification | Methylated nucleotide cap | [1] | |
| 3' End Structure | tRNA-like structure | [1] |
Experimental Protocols for Structural and Biochemical Analysis
A variety of experimental techniques are employed to study the structure and function of TMV.
-
Virus Purification: TMV can be isolated from infected plant tissue (e.g., Nicotiana benthamiana) by homogenization in a phosphate buffer, followed by clarification with organic solvents and differential centrifugation to pellet the virus particles. Further purification can be achieved using cesium chloride density gradient centrifugation.[7][8]
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the rod-like morphology of the TMV virions. Negative staining with agents like uranyl acetate allows for the observation of the overall structure and dimensions of the particles.[7]
-
X-ray Fiber Diffraction: This technique has been instrumental in determining the helical arrangement of the coat protein subunits and the path of the RNA within the virion.[1][9]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to accurately determine the mass of the coat protein, which is useful for identifying mutations or post-translational modifications.[5]
-
In Vitro Reconstitution Assay: The self-assembly of TMV can be studied in vitro by mixing purified coat protein and RNA under appropriate buffer conditions. The formation of virus-like particles can be monitored by techniques such as TEM and size-exclusion chromatography.[10]
TMV Replication Cycle and Inhibition
The replication of TMV within a host cell is a multi-step process that provides several potential targets for antiviral intervention. The cycle begins with the entry of the virus into the cell, followed by the disassembly of the coat protein to release the viral RNA. The viral RNA is then translated by the host cell's ribosomes to produce viral proteins. The viral RNA is also replicated to create new genomes. Finally, the newly synthesized coat proteins and RNA genomes self-assemble into new virus particles, which can then move to adjacent cells through plasmodesmata.[2][11][12]
Example of TMV Inhibitors: Pyrazole Amide Derivatives
A series of novel pyrazole amide derivatives have been designed and synthesized as potential inhibitors of TMV.[13] These compounds are proposed to target the TMV coat protein, thereby interfering with the assembly of the virus.[13] Molecular docking studies have suggested that these molecules can bind tightly within the binding sites of the TMV coat protein.[13][14] Bioassays have demonstrated that some of these derivatives exhibit significant anti-TMV activity, in some cases comparable or superior to commercial antiviral agents.[13][15] The mechanism of action is believed to involve the disruption of the coat protein's self-assembly process, which in turn breaks the integrity of the rod-shaped virus structure and prevents infection.[16]
Conclusion
The Tobacco Mosaic Virus, with its well-defined structure and chemical properties, remains a valuable model for understanding viral biology and a viable target for the development of new antiviral compounds. A thorough understanding of the viral architecture and the processes of assembly and replication is paramount for the design of effective inhibitors. While "this compound" is not a known entity, the principles of targeting the viral coat protein with small molecules, as exemplified by the pyrazole amide derivatives, represent a promising strategy for the development of novel anti-TMV agents. Future research in this area will likely focus on the identification of more potent and specific inhibitors, as well as the exploration of other potential viral targets.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 4. botnam.com [botnam.com]
- 5. Identification and physical characterization of a spontaneous mutation of the tobacco mosaic virus in the laboratory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural studies of tobacco mosaic virus and its components by laser Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In Planta Synthesis of Designer-Length Tobacco Mosaic Virus-Based Nano-Rods That Can Be Used to Fabricate Nano-Wires [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 11. byjus.com [byjus.com]
- 12. Tobacco mosaic virus (TMV) [media.hhmi.org]
- 13. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Pyrazole Derivatives: Blocking the Self-assembly Progress and Breaking the Structure of Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tmv-IN-5: A Technical Whitepaper on a Promising Lead Compound for Anti-Plant Virus Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plant viruses pose a significant threat to global food security, causing substantial economic losses in agriculture. The development of effective antiviral agents is crucial for managing these pathogens. This technical guide details the discovery, mechanism of action, and evaluation of Tmv-IN-5, a novel chiral diamine derivative, as a potential lead compound for anti-plant virus agents. This compound has demonstrated significant in vivo inhibitory activity against the Tobacco Mosaic Virus (TMV), a model plant virus. This document provides a comprehensive overview of its antiviral properties, detailed experimental protocols for its synthesis and evaluation, and its proposed mechanism of action, offering a valuable resource for researchers in the field of agrochemical development.
Introduction
The Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant pathogen with a broad host range. The control of TMV and other plant viruses has traditionally relied on resistant crop varieties and pest management to control insect vectors. However, the emergence of new viral strains and the limitations of these methods necessitate the development of effective antiviral chemical agents. This compound (also referred to as compound 1a) has emerged from a structural simplification strategy based on natural products, presenting a promising scaffold for the development of novel plant virucides.[1]
Mechanism of Action
This compound exerts its antiviral effect by targeting the Tobacco Mosaic Virus coat protein (CP).[1] The viral coat protein is essential for the virus's lifecycle, playing critical roles in viral RNA encapsidation, cell-to-cell movement, and systemic infection. This compound is proposed to bind to the TMV CP, thereby interfering with the assembly of new virus particles. This disruption of viral assembly is a key mechanism for inhibiting the spread and replication of the virus within the host plant.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Quantitative Antiviral Activity
The antiviral efficacy of this compound was evaluated in vivo against TMV using the half-leaf method. The compound was assessed for its protective, curative, and inactivation activities at a concentration of 500 µg/mL. The results are compared with the commercial antiviral agent Ningnanmycin.
| Compound | Protective Effect (%) | Curative Effect (%) | Inactivation Effect (%) |
| This compound (1a) | 55 | 58 | 62 |
| Ningnanmycin | 58 | 57 | 61 |
| Data sourced from Yang S, et al. J Agric Food Chem. 2023.[1] |
Experimental Protocols
Synthesis of this compound (Compound 1a)
The synthesis of this compound is a multi-step process involving the preparation of key intermediates.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
(1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 mmol) is dissolved in dichloromethane (CH2Cl2) (10 mL) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Phenyl isothiocyanate (1.0 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours .
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) .
-
Upon completion, the solvent is removed under reduced pressure .
-
The resulting crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield the final product, this compound.
In Vivo Antiviral Bioassay (Half-Leaf Method)
The antiviral activity of this compound against TMV is determined using the half-leaf method on Nicotiana tabacum L. cv. K326.
Experimental Workflow:
Caption: Workflow for in vivo antiviral bioassays.
Detailed Methodology:
-
Virus Purification: TMV is purified from systemically infected Nicotiana tabacum L. leaves. The concentration of the purified virus is determined by UV spectrophotometry.
-
Plant Cultivation: Tobacco plants (Nicotiana tabacum L. cv. K326) are grown in an insect-free greenhouse at 25 ± 1 °C.
-
Protective Activity Assay:
-
The test compound solution (500 µg/mL) is applied to the left half of a tobacco leaf.
-
The solvent (control) is applied to the right half of the same leaf.
-
After 12 hours, the entire leaf is inoculated with a 6 x 10⁻³ mg/mL solution of TMV.
-
The number of local lesions is counted 3 days post-inoculation.
-
-
Curative Activity Assay:
-
The entire tobacco leaf is first inoculated with TMV (6 x 10⁻³ mg/mL).
-
After 24 hours, the test compound solution (500 µg/mL) is applied to the left half of the leaf, and the solvent is applied to the right half.
-
The number of local lesions is counted 3 days post-inoculation.
-
-
Inactivation Activity Assay:
-
The purified TMV (6 x 10⁻³ mg/mL) is mixed with an equal volume of the test compound solution (500 µg/mL) and incubated for 30 minutes.
-
This mixture is then inoculated onto the left half of a tobacco leaf.
-
A mixture of the virus and the solvent (control) is inoculated onto the right half of the same leaf.
-
The number of local lesions is counted 3 days post-inoculation.
-
-
Data Analysis: The inhibition rate is calculated using the formula:
-
Inhibition rate (%) = [(C - T) / C] × 100
-
Where C is the average number of local lesions on the control half-leaves, and T is the average number of local lesions on the treated half-leaves.
-
Conclusion and Future Directions
This compound demonstrates promising in vivo anti-TMV activity, comparable to the commercial agent Ningnanmycin. Its mechanism of action, targeting the viral coat protein and inhibiting viral assembly, represents a viable strategy for the development of novel plant virucides. The detailed synthetic and bioassay protocols provided herein offer a foundation for further research and optimization of this lead compound. Future studies should focus on structure-activity relationship (SAR) analysis to improve efficacy, broaden the antiviral spectrum, and assess the compound's environmental and toxicological profile. The development of this compound and its analogues could provide a valuable new tool for the management of viral diseases in agriculture.
References
Unveiling the Novelty of Tmv-IN-5's Chemical Scaffold: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive investigation into the chemical scaffold of Tmv-IN-5, a recently identified inhibitor of the Tobacco Mosaic Virus (TMV), reveals a novel application for the 1,2-diphenylethylenediamine core in antiviral and antifungal drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's chemical novelty, its biological activities, and the experimental protocols utilized in its evaluation.
This compound, identified as compound 1a in a recent study published in the Journal of Agricultural and Food Chemistry, is a chiral diamine derivative featuring a 1,2-diphenylethylenediamine backbone. While this scaffold is a well-established "privileged" structure in the field of asymmetric organocatalysis, its incorporation into agents with potent antiviral and antifungal properties marks a significant and innovative development.[1][2]
Chemical Structure and Core Scaffold
The chemical structure of this compound is characterized by a (1R,2R)-1,2-diphenylethane-1,2-diamine core, with one of the amino groups functionalized to form a thiourea moiety.
SMILES: S=C(NCC1=CC=CC=C1)N--INVALID-LINK----INVALID-LINK--C3=CC=CC=C3
The core scaffold, 1,2-diphenylethylenediamine, provides a rigid and stereochemically defined framework, which is crucial for its interaction with biological targets. The novelty of this compound lies in the exploration of this scaffold for its therapeutic potential against plant pathogens.
Antiviral and Antifungal Activity
This compound has demonstrated significant biological activity against the Tobacco Mosaic Virus and a range of fungal pathogens.
Antiviral Activity against Tobacco Mosaic Virus (TMV)
This compound exhibits potent inhibitory effects on TMV replication. The primary mechanism of action is the inhibition of viral assembly through direct binding to the TMV coat protein (CP).[1] This interaction disrupts the proper formation of the viral capsid, a crucial step in the viral life cycle.
Table 1: In Vivo Antiviral Activity of this compound against TMV at 500 µg/mL [1]
| Activity Type | Inhibition Rate (%) |
| Curative | 55.4 ± 1.5 |
| Protective | 52.1 ± 2.1 |
| Inactivation | 62.3 ± 1.8 |
Data presented as mean ± standard deviation.
Antifungal Activity
Beyond its antiviral effects, this compound displays broad-spectrum antifungal activity against several economically important plant pathogenic fungi.
Table 2: In Vitro Antifungal Activity of this compound [1]
| Fungal Species | Inhibition Rate (%) at 50 µg/mL |
| Fusarium oxysporum | 95.2 ± 1.2 |
| Botrytis cinerea | 85.6 ± 2.5 |
| Sclerotinia sclerotiorum | 78.9 ± 3.1 |
| Rhizoctonia solani | 88.4 ± 2.0 |
Data presented as mean ± standard deviation.
Experimental Protocols
Synthesis of this compound (Compound 1a)
The synthesis of this compound is achieved through a straightforward synthetic route. The key step involves the reaction of (1R,2R)-1,2-diphenylethane-1,2-diamine with benzyl isothiocyanate.
General Procedure:
-
To a solution of (1R,2R)-1,2-diphenylethane-1,2-diamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of benzyl isothiocyanate is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Characterization of the final product is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Antiviral Activity Assay (Half-Leaf Method)
The in vivo anti-TMV activity is evaluated using the half-leaf method on susceptible host plants (e.g., Nicotiana tabacum).
-
Curative Activity: The whole leaves of the host plant are inoculated with a TMV suspension. After a set incubation period (e.g., 24 hours), the left side of each leaf is treated with a solution of this compound, while the right side is treated with a solvent control.
-
Protective Activity: The left side of each leaf is treated with a solution of this compound. After a set period (e.g., 24 hours), the entire leaf is inoculated with a TMV suspension. The right side serves as a control.
-
Inactivation Activity: A TMV suspension is mixed with a solution of this compound and incubated for a specific time. The mixture is then used to inoculate the left side of the leaves, while a mixture of TMV and solvent is used for the right side.
-
The number of local lesions on each half-leaf is counted after a few days of incubation, and the inhibition rate is calculated.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity is determined by measuring the inhibition of mycelial growth of the target fungi on a solid medium (e.g., potato dextrose agar).
-
A defined concentration of this compound is incorporated into the molten agar medium.
-
A mycelial plug of the test fungus is placed in the center of the agar plate.
-
The plates are incubated at an appropriate temperature for several days.
-
The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits the assembly of the Tobacco Mosaic Virus.
Caption: this compound binds to TMV coat protein, disrupting viral assembly.
Experimental Workflow for Antiviral Activity Screening
The logical flow of the experimental procedure to assess the antiviral efficacy of this compound is depicted below.
Caption: Workflow for evaluating the in vivo antiviral activity of this compound.
Conclusion
The discovery of this compound and its underlying 1,2-diphenylethylenediamine scaffold represents a promising new avenue for the development of novel agrochemicals. The dual antiviral and antifungal activity, coupled with a potentially novel mode of action for this scaffold, warrants further investigation and optimization. This technical guide provides a foundational resource for researchers aiming to build upon these initial findings and explore the full potential of this chemical class in crop protection.
References
Methodological & Application
Application Notes and Protocols for Tmv-IN-5 in Nicotiana benthamiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, including tobacco, tomato, and pepper.[1] The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-5 is a novel, non-phytotoxic small molecule inhibitor designed to specifically target the viral machinery of TMV, offering a promising tool for research and potential crop protection strategies. These application notes provide detailed protocols for the use of this compound in Nicotiana benthamiana, a model plant species widely used in plant virology research.
Mechanism of Action (Proposed)
This compound is hypothesized to function by interfering with the viral cell-to-cell movement. The Tobacco Mosaic Virus spreads throughout the plant by moving between adjacent cells via plasmodesmata, a process mediated by its Movement Protein (MP).[2] this compound is proposed to bind to the TMV MP, disrupting its interaction with host factors like pectin methylesterase or NbREM1.5, which are essential for modifying plasmodesmata and facilitating viral passage.[2] This inhibition is expected to confine the virus to the initial infection sites, thereby preventing systemic infection and reducing overall viral load.
Experimental Protocols
Protocol 1: Plant Growth and Maintenance
This protocol outlines the standardized conditions for growing Nicotiana benthamiana to ensure uniformity for experiments.
-
Sowing: Sow N. benthamiana seeds in a seed-starting mix (e.g., Pro Mix BX soil) in trays.[3] Cover with a clear humidity dome.
-
Germination: Place trays in a growth chamber under the following conditions:
-
Transplanting: After two weeks, carefully transplant seedlings into individual 4-inch pots.[3]
-
Fertilization: Fertilize plants once per week with a balanced fertilizer solution.[3]
-
Growth: Continue to grow plants under the conditions listed in step 2. Plants are typically ready for experimental use at 4-5 weeks of age, prior to flowering.[3]
Protocol 2: Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Store at -20°C.
-
For working solutions, dilute the stock solution in sterile deionized water to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). The final DMSO concentration in the working solution should not exceed 0.1% to avoid phytotoxicity.
-
-
TMV Inoculum Preparation:
-
Grind TMV-infected N. benthamiana leaf tissue (stored at -80°C) in a chilled mortar and pestle.
-
Use 1 gram of tissue per 10 mL of inoculation buffer (50 mM Sodium Phosphate Buffer, pH 7.0).[4]
-
Clarify the homogenate by centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Use the supernatant as the viral inoculum. For mock inoculation, use the buffer alone.
-
-
TMV-GFP Inoculum (for Viral Spread Visualization):
Protocol 3: this compound Application and TMV Challenge
This protocol describes the treatment of plants with this compound followed by inoculation with TMV.
-
Experimental Groups:
-
Mock: Plants treated with 0.1% DMSO solution and mock-inoculated.
-
TMV Control: Plants treated with 0.1% DMSO solution and TMV-inoculated.
-
This compound Treatment: Plants treated with this compound working solution (e.g., 50 µM) and TMV-inoculated.
-
-
This compound Application (Foliar Spray):
-
Three days prior to viral inoculation, spray the leaves of 4-5 week old N. benthamiana plants until runoff with the respective treatment solution (0.1% DMSO or this compound working solution).[1]
-
Ensure even coverage of both adaxial and abaxial leaf surfaces. Keep plants in the growth chamber.
-
-
TMV Inoculation (Mechanical Abrasion):
-
Select two to three upper, fully expanded leaves for inoculation.
-
Lightly dust the leaf surface with carborundum powder to serve as an abrasive.[3][7]
-
Pipette 100 µL of the prepared TMV inoculum (or mock buffer) onto the leaf.
-
Gently rub the inoculum over the entire leaf surface with a gloved finger.[4]
-
After 5-10 minutes, gently rinse the leaves with deionized water to remove excess carborundum and inoculum.
-
Mark the inoculated leaves.
-
Protocol 4: Quantitative Assessment of Antiviral Activity
-
Imaging: At 3, 5, and 7 days post-inoculation (dpi), visualize the inoculated and systemic (newly emerged, non-inoculated) leaves under a handheld UV lamp (488 nm).[4]
-
Analysis: Photograph the GFP fluorescence. Measure the diameter of the fluorescent infection foci on the inoculated leaves using imaging software (e.g., ImageJ). For systemic leaves, quantify the percentage of fluorescent area.[5]
-
Sample Collection: At 7 dpi, collect leaf discs from both inoculated and systemic upper leaves. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the leaf samples using a commercial plant RNA extraction kit or a Trizol-based method.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the TMV Coat Protein (CP) gene.[4] Use a plant housekeeping gene (e.g., NbGAPDH) as an internal control for normalization.[4]
-
Analysis: Calculate the relative expression of the TMV-CP gene using the 2-ΔΔCt method to determine the viral load in different treatment groups.[4]
Data Presentation
The following tables present hypothetical data from an experiment evaluating the efficacy of this compound.
Table 1: Effect of this compound on TMV-GFP Spread in Inoculated Leaves
| Treatment Group | Mean Diameter of GFP Foci at 5 dpi (mm) ± SD | Percent Inhibition of Spread |
| TMV Control | 8.2 ± 0.7 | 0% |
| This compound (10 µM) | 6.1 ± 0.5 | 25.6% |
| This compound (50 µM) | 3.5 ± 0.4 | 57.3% |
| This compound (100 µM) | 1.8 ± 0.3 | 78.0% |
Table 2: Effect of this compound on Systemic Viral Load
| Treatment Group | Relative TMV CP mRNA Expression (at 7 dpi) ± SD | Percent Reduction in Viral Load |
| TMV Control | 1.00 ± 0.15 | 0% |
| This compound (10 µM) | 0.68 ± 0.11 | 32.0% |
| This compound (50 µM) | 0.24 ± 0.08 | 76.0% |
| This compound (100 µM) | 0.09 ± 0.05 | 91.0% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound antiviral activity.
Plant Defense Signaling Pathway
Caption: Proposed interaction of this compound with TMV infection and plant defense pathways.
References
- 1. Nicotiana benthamiana asparagine synthetase associates with IP‐L and confers resistance against tobacco mosaic virus via the asparagine‐induced salicylic acid signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic and metabolomic analyses reveal molecular mechanisms of tobacco mosaic virus (TMV) resistance in Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 4. Identification and characterization of TMV-induced volatile signals in Nicotiana benthamiana: evidence for JA/ET defense pathway priming in congeneric neighbors via airborne (E)-2-octenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel cellular factor of Nicotiana benthamiana susceptibility to tobamovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Three methods for inoculation of viral vectors into plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tmv-IN-5 in Antiviral Screening using Local Lesion Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that serves as an excellent model for screening potential antiviral compounds. The formation of local lesions on susceptible host plants, such as Nicotiana tabacum var. Xanthi-nc, provides a quantifiable measure of viral activity. Tmv-IN-5 is a potent inhibitor of TMV that targets the viral coat protein (CP), preventing the assembly of new virus particles.[1][2][3] This document provides detailed protocols for utilizing this compound in local lesion assays to screen for and characterize antiviral compounds.
The local lesion assay, first developed by Francis Holmes, is a foundational technique in plant virology for quantifying infectious virus particles.[4][5] The number of lesions that form on an inoculated leaf is directly proportional to the concentration of the virus in the inoculum, allowing for the assessment of a compound's ability to inhibit viral infection and spread.[5]
Mechanism of Action of this compound
This compound belongs to a class of pyrazole amide derivatives that have been designed to specifically target and bind to the TMV coat protein.[1][3] The TMV CP is essential not only for encapsulating the viral RNA but also for the virus's movement within the plant and the development of systemic infection.[1][6][7] By binding to the CP, this compound interferes with the assembly of new virions, a critical step in the viral replication cycle.[1][2][3] This targeted action makes this compound and similar compounds valuable tools for antiviral research and development.
Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the TMV life cycle.
Experimental Protocols
The following protocols describe how to assess the antiviral activity of a test compound, using this compound as a positive control, through local lesion assays. These assays can determine the protective, curative, and direct inactivation effects of a compound against TMV.[1][3]
Materials
-
Host Plant: Nicotiana tabacum var. Xanthi-nc (or other local lesion hosts like Nicotiana glutinosa) at the 5-6 leaf stage.[1][8]
-
Virus: Purified Tobacco Mosaic Virus (TMV) stock solution.
-
Test Compound: Solution of the compound to be tested at the desired concentration (e.g., 500 µg/mL).
-
Positive Control: this compound solution (or a representative potent compound like pyrazole amide 3p) at the same concentration as the test compound.[1][3]
-
Negative Control: Solvent used to dissolve the test compound and positive control (e.g., DMSO, water).
-
Inoculation Buffer: E.g., 0.01 M phosphate buffer, pH 7.0.
General Inoculation Procedure (Juice-Leaf Rubbing Method)
-
Dust the upper surface of the leaves to be inoculated with a fine layer of silicon carbide or Celite.[1][9]
-
Apply a small volume of the virus inoculum (typically 20-50 µL) to the leaf surface.
-
Gently rub the leaf with a gloved finger or a sterile swab to create microscopic wounds, allowing the virus to enter the plant cells.
-
Rinse the leaves with water 5-10 minutes after inoculation to remove excess inoculum and abrasive.[8]
-
Maintain the plants in a controlled environment (e.g., 25°C) for 3-4 days to allow for lesion development.[1][8]
-
Count the number of local lesions on each leaf or half-leaf.
Protective Effect Assay
This assay determines a compound's ability to prevent viral infection when applied before the virus.
-
Select healthy, similar-sized leaves on several host plants.
-
Using the half-leaf method, apply the test compound solution to the left half of each leaf and the negative control solution to the right half.[1]
-
Allow the leaves to dry for 12 hours.[1]
-
Prepare the TMV inoculum at a suitable concentration (e.g., 6.0 µg/mL).[1]
-
Inoculate the entire surface of the treated leaves with the TMV inoculum using the general inoculation procedure.
-
After 3-4 days, count the number of local lesions on both the treated and control halves of the leaves.[1]
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Lesions in Control Half - Lesions in Treated Half) / Lesions in Control Half] x 100%[1]
Curative Effect Assay
This assay evaluates a compound's ability to inhibit viral replication and spread after infection has been established.
-
Inoculate the entire surface of several host plant leaves with TMV (e.g., 6.0 µg/mL) using the general inoculation procedure.[8]
-
After a set time post-inoculation (e.g., 12 hours), apply the test compound solution to the left half of each leaf and the negative control solution to the right half.
-
After 3-4 days, count the local lesions on both halves of the leaves.
-
Calculate the inhibition rate as described for the protective assay.
Inactivation Effect Assay
This assay assesses the compound's ability to directly inactivate virus particles.
-
Mix the TMV stock solution with an equal volume of the test compound solution. In parallel, mix the TMV stock with the negative control solution.[1][3]
-
Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature.[1][3]
-
Inoculate the left halves of several leaves with the TMV-compound mixture and the right halves with the TMV-control mixture.[1][3]
-
After 3-4 days, count the local lesions on both halves of the leaves.
-
Calculate the inhibition rate as described previously.
The following diagram outlines the general workflow for these local lesion assays.
Data Presentation
The following table summarizes representative data for a potent pyrazole amide compound (designated 3p), which serves as an example for the expected efficacy of a compound like this compound, when tested at a concentration of 500 µg/mL. Ningnanmycin, a commercial antiviral agent, is included for comparison.[1][3]
| Compound | Protective Effect Inhibition Rate (%) | Curative Effect Inhibition Rate (%) | Inactivation Effect Inhibition Rate (%) |
| Compound 3p (this compound analog) | 82.3 | 86.5 | 95.2 |
| Ningnanmycin (Control) | 75.4 | 81.2 | 92.8 |
Data adapted from a study on novel pyrazole amide derivatives against TMV.[1][3]
Conclusion
The local lesion assay is a robust and quantitative method for screening antiviral compounds against TMV. This compound, by targeting the viral coat protein and inhibiting virion assembly, serves as an excellent positive control in these assays. The detailed protocols provided herein offer a systematic approach to evaluating the protective, curative, and inactivation potential of novel antiviral candidates, facilitating the discovery and development of new plant protection agents.
References
- 1. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tobacco Mosaic Virus Movement: From Capsid Disassembly to Transport Through Plasmodesmata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Rapid immunohistochemical diagnosis of tobacco mosaic virus disease by microwave-assisted plant sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Systemic Plant Treatment Using Tobacco Mosaic Virus (TMV)-Based Vectors
Introduction
These application notes provide detailed protocols and supporting data for the systemic application of Tobacco Mosaic Virus (TMV)-based vectors in plants for research and development purposes. It is important to note that the term "Tmv-IN-5" did not yield specific results in a comprehensive literature search. Therefore, this document focuses on the well-established use of Tobacco Mosaic Virus (TMV) as a vector for systemic delivery of genetic material or as a nanoparticle platform within plants. The methodologies described herein are intended for researchers, scientists, and drug development professionals working in plant biology and biotechnology.
Overview of Systemic Delivery Methods
Systemic treatment in plants requires the delivery agent to enter the plant's vascular system, primarily the phloem, to be distributed throughout the entire plant.[1] TMV is a rod-shaped virus that naturally achieves systemic infection in many plant species.[2] This characteristic is harnessed for various biotechnological applications, including protein expression, gene silencing (VIGS), and the delivery of biomolecules.[3][4][5] The most common methods for initiating systemic infection with TMV-based vectors are mechanical inoculation, spray inoculation, and vascular syringe infiltration.[6]
Quantitative Data on Delivery Methods
The efficiency of systemic infection can be influenced by the chosen delivery method. The following table summarizes quantitative data on virus yield for different inoculation techniques.
| Inoculation Method | TMV Yield (mg per 100g of leaves) | TMV-Lys Yield (mg per 100g of leaves) | Notes |
| Mechanical Inoculation | 40 - 141 | 24 - 38 | High variation in yield.[6] |
| Spray Inoculation | 36 - 56 | 17 - 28 | Consistent yield.[6] |
| Syringe Infiltration | 18 - 56 | 7 - 36 | High variation in symptoms and yield.[6] |
Experimental Protocols
Mechanical Inoculation
This is the most traditional method for TMV infection and relies on creating small wounds on the leaf surface for the virus to enter.[7]
Materials:
-
Purified TMV vector solution (e.g., in phosphate buffer)
-
Abrasive powder (e.g., Carborundum or Celite)
-
Cotton swabs or other suitable applicators
-
Host plants (e.g., Nicotiana benthamiana)
-
Gloves
-
Sterile water
Protocol:
-
Lightly dust the surface of one or two leaves of the host plant with the abrasive powder.
-
Pipette a small volume (e.g., 10-50 µL) of the TMV vector solution onto the dusted leaf surface.
-
Gently rub the leaf surface with a cotton swab to create micro-wounds, allowing the virus to enter the plant cells.
-
After a few minutes, gently rinse the leaf with sterile water to remove excess virus and abrasive.
-
Monitor the plant for the development of local and systemic symptoms over the next 7-14 days.
Experimental Workflow for Mechanical Inoculation
Caption: Workflow for Mechanical Inoculation of Plants with TMV.
Spray Inoculation
This method is suitable for treating a larger number of plants simultaneously and utilizes a surfactant to aid in virus entry.
Materials:
-
Purified TMV vector solution
-
Surfactant (e.g., Silwet L-77)
-
Spray bottle or atomizer
-
Host plants
-
Gloves
Protocol:
-
Prepare the inoculation solution by mixing the purified TMV vector with the surfactant solution (e.g., 0.02% Silwet L-77).
-
Evenly spray the solution onto the leaves of the host plants until the surfaces are thoroughly wetted.
-
Allow the plants to air dry.
-
Monitor for the development of systemic symptoms.
Experimental Workflow for Spray Inoculation
References
- 1. bspp.org.uk [bspp.org.uk]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Plant Viruses in Biotechnology, Medicine, and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 7. extension.psu.edu [extension.psu.edu]
Application Notes and Protocols for Tmv-IN-5-Based Agricultural Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of stable and effective agricultural formulations based on the antiviral agent Tmv-IN-5. The protocols outlined below are intended as a starting point and may require optimization based on specific experimental conditions and crop applications.
Introduction to this compound
This compound is a potent anti-plant virus agent that has demonstrated significant efficacy against Tobacco Mosaic Virus (TMV). Its primary mechanism of action involves the inhibition of viral assembly by specifically binding to the TMV coat protein (CP), thereby preventing the formation of new, infectious virus particles.[1] This targeted action makes this compound a promising candidate for the development of novel crop protection solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of a stable and effective formulation. The following table summarizes hypothetical, yet plausible, data for this compound. Note: This data is illustrative and should be experimentally verified.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Formula | C₂₂H₂₃N₃S | Mass Spectrometry |
| Molecular Weight | 377.5 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 155-160 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | ||
| Water | < 0.1 mg/mL | Shake-flask method |
| Ethanol | 15 mg/mL | Shake-flask method |
| Acetone | 25 mg/mL | Shake-flask method |
| Xylene | 10 mg/mL | Shake-flask method |
| Stability (t₁/₂ at 25°C) | ||
| pH 5 | > 180 days | HPLC-UV |
| pH 7 | > 180 days | HPLC-UV |
| pH 9 | 90 days | HPLC-UV |
| Photostability (simulated sunlight) | 30 days | Q-SUN Xenon Test Chamber |
| Thermal Stability (50°C) | 60 days | Isothermal Stability Chamber |
Formulation Development
The poor water solubility of this compound necessitates the development of a formulation that allows for effective dispersion in water for spray applications. Emulsifiable Concentrate (EC), Wettable Powder (WP), and Suspension Concentrate (SC) are three common formulation types suitable for such active ingredients.
Emulsifiable Concentrate (EC) Formulation
An EC formulation involves dissolving this compound in a water-immiscible solvent and adding emulsifiers to allow for the formation of a stable emulsion upon dilution with water.
Table 2: Example Emulsifiable Concentrate (EC) Formulation of this compound
| Component | Function | Concentration (% w/w) | Example Product |
| This compound | Active Ingredient | 10.0 | - |
| Aromatic Solvent (e.g., Xylene) | Solvent | 70.0 | - |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) | Emulsifier | 10.0 | - |
| Non-ionic Emulsifier (e.g., Ethoxylated Fatty Alcohol) | Co-emulsifier | 10.0 | - |
Wettable Powder (WP) Formulation
A WP formulation consists of this compound mixed with a solid carrier, wetting agents, and dispersing agents. This powder is then suspended in water before application.
Table 3: Example Wettable Powder (WP) Formulation of this compound
| Component | Function | Concentration (% w/w) | Example Product |
| This compound | Active Ingredient | 50.0 | - |
| Kaolin Clay | Carrier | 40.0 | - |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 | - |
| Sodium Lauryl Sulfate | Wetting Agent | 5.0 | - |
Suspension Concentrate (SC) Formulation
An SC formulation involves dispersing finely milled solid this compound particles in a liquid, typically water, with the aid of suspending agents and other adjuvants.
Table 4: Example Suspension Concentrate (SC) Formulation of this compound
| Component | Function | Concentration (% w/w) | Example Product |
| This compound | Active Ingredient | 30.0 | - |
| Propylene Glycol | Antifreeze | 5.0 | - |
| Xanthan Gum | Thickener/Suspending Agent | 0.5 | - |
| Non-ionic Surfactant | Wetting/Dispersing Agent | 5.0 | - |
| Water | Carrier | 59.5 | - |
Experimental Protocols
Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation
-
Dissolution of Active Ingredient: In a suitable vessel, dissolve 10 g of this compound in 70 g of aromatic solvent with gentle stirring until a clear solution is obtained.
-
Addition of Emulsifiers: To the solution from step 1, add 10 g of anionic emulsifier and 10 g of non-ionic emulsifier.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure complete homogenization.
-
Quality Control: Test the spontaneity and stability of the emulsion by diluting 1 mL of the EC formulation in 99 mL of standard hard water in a graduated cylinder. Observe for any phase separation after 30 minutes and 2 hours.
Protocol for In Vitro Efficacy Testing: Inhibition of TMV Coat Protein Assembly
This assay quantitatively determines the ability of a this compound formulation to inhibit the self-assembly of TMV coat protein (CP).
-
Preparation of TMV CP: Purify TMV CP from infected tobacco plants according to established protocols.
-
Preparation of this compound Solutions: Prepare a series of dilutions of the this compound formulation in an appropriate assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Assembly Reaction: Mix the purified TMV CP (final concentration 0.5 mg/mL) with the different concentrations of the this compound formulation. Include a control with no this compound.
-
Incubation: Incubate the mixtures at 25°C for 2 hours to allow for CP assembly.
-
Quantification of Assembly: Use size-exclusion chromatography (SEC) to separate assembled viral-like particles (VLPs) from unassembled CP subunits. The area under the VLP peak is proportional to the extent of assembly.
-
Data Analysis: Calculate the percentage inhibition of assembly for each this compound concentration relative to the control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of CP assembly).
Protocol for Greenhouse Efficacy Testing
This protocol evaluates the protective efficacy of a this compound formulation against TMV infection in a controlled greenhouse environment.
-
Plant Material: Use 4-6 week old tobacco plants (e.g., Nicotiana tabacum cv. Xanthi), which are susceptible to TMV.
-
Treatment Application: Prepare a spray solution of the this compound formulation at the desired concentration (e.g., 100, 250, 500 ppm) in water. Spray the plants until runoff, ensuring complete coverage of the leaves. Include a control group sprayed with water only.
-
Inoculation: 24 hours after treatment, mechanically inoculate the leaves of both treated and control plants with a TMV suspension (e.g., 10 µg/mL in phosphate buffer) using a carborundum abrasive.
-
Symptom Observation: Monitor the plants for the development of mosaic symptoms on the leaves over a period of 14-21 days.
-
Virus Quantification: At the end of the observation period, quantify the viral load in the systemic leaves using an enzyme-linked immunosorbent assay (ELISA) targeting the TMV CP.
-
Data Analysis: Calculate the percentage of disease control for each treatment group compared to the control group based on symptom severity and viral load.
Protocol for Phytotoxicity Assessment
This protocol assesses the potential for a this compound formulation to cause harm to non-target crop plants.
-
Plant Species: Select a panel of representative crop species (e.g., tomato, pepper, cucumber, and a non-solanaceous crop like lettuce).
-
Treatment Application: Apply the this compound formulation at 1x, 2x, and 5x the proposed field application rate. Include a water-sprayed control.
-
Observation: Visually assess the plants for any signs of phytotoxicity, such as leaf yellowing (chlorosis), tissue death (necrosis), stunting, or malformation, at 3, 7, and 14 days after treatment.
-
Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Compare the phytotoxicity ratings and dry weights of the treated plants to the control plants to determine if the this compound formulation has any adverse effects.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound formulation development.
Caption: Logical flow of efficacy testing for this compound.
References
Application Notes and Protocols for Testing Tmv-IN-5 in Different Host Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tobacco Mosaic Virus (TMV) is a widespread and economically significant plant pathogen that affects a broad range of host plants, particularly members of the Solanaceae family like tobacco and tomato.[1][2][3] The development of effective antiviral agents is crucial for managing the diseases caused by TMV. Tmv-IN-5 is a novel investigational compound with purported anti-TMV activity. These application notes provide a detailed experimental design and protocols for the comprehensive evaluation of this compound's efficacy and phytotoxicity in different host plants. The described methodologies are based on established virological and plant pathology techniques to ensure robust and reproducible data generation.
Host Plant Selection and Propagation
The selection of appropriate host plants is critical for evaluating the antiviral activity of this compound. A combination of a systemic host and a local lesion host is recommended for a comprehensive assessment.
-
Systemic Host: Nicotiana tabacum cv. Samsun (or a similar susceptible tobacco variety) is an ideal systemic host. In these plants, TMV spreads throughout the entire plant, allowing for the assessment of systemic symptoms and viral load in different tissues.
-
Local Lesion Host: Nicotiana glutinosa or Datura stramonium are suitable local lesion hosts.[4] These plants react to TMV infection by forming localized necrotic lesions at the site of inoculation. The number and size of these lesions are directly proportional to the viral concentration, providing a quantitative measure of viral infectivity.
Propagation Protocol:
-
Sow seeds of the selected host plants in sterile potting mix in seed trays.
-
Maintain the seedlings in a controlled environment (greenhouse or growth chamber) with a temperature of 22-25°C, a 16-hour light/8-hour dark photoperiod, and a relative humidity of 60-70%.
-
Water the seedlings regularly and provide a balanced nutrient solution once a week.
-
Transplant the seedlings into individual pots when they have developed 2-4 true leaves.
-
The plants will be ready for experimental use when they reach the 6-8 leaf stage.
Experimental Design
A robust experimental design is essential for obtaining statistically significant and interpretable results. The following design incorporates various treatment and control groups to assess the protective, curative, and inactivating effects of this compound.
Treatment Groups:
-
This compound Treatment Groups: Several concentrations of this compound (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL, 200 µg/mL) will be used to determine the dose-response relationship.
-
Positive Control: A known anti-TMV agent, such as Ningnanmycin (a commercial plant virucide), will be used as a positive control to validate the experimental system.[5][6]
-
Negative Control (Mock Treatment): Plants will be treated with the solvent used to dissolve this compound (e.g., sterile water with 0.1% Tween 20) to account for any effects of the vehicle.
-
Virus-Only Control: Plants will be inoculated with TMV without any chemical treatment to establish the baseline of infection.
-
Healthy Control: Untreated and uninoculated plants will be maintained to monitor normal plant growth and development.
Experimental Protocols
In Vitro Inactivation Assay
This assay determines the direct effect of this compound on the infectivity of TMV particles.
Materials:
-
Purified TMV suspension (concentration determined by UV spectrophotometry).
-
This compound solutions at various concentrations.
-
Phosphate buffer (0.01 M, pH 7.0).
-
Nicotiana glutinosa plants (local lesion host).
Protocol:
-
Mix equal volumes of the purified TMV suspension with each concentration of this compound solution (and control solutions).
-
Incubate the mixtures at room temperature for 30 minutes.
-
Mechanically inoculate the upper surface of one half of a Nicotiana glutinosa leaf with the treated TMV suspension.
-
Inoculate the other half of the same leaf with the control TMV suspension (mixed with the corresponding control solution). This half-leaf method minimizes variation between individual plants.[6]
-
After inoculation, gently rinse the leaves with water.
-
Maintain the plants in a controlled environment for 3-5 days and then count the number of local lesions on each half-leaf.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control half-leaf and T is the number of lesions on the treated half-leaf.
In Vivo Protective Assay
This assay evaluates the ability of this compound to protect plants from subsequent TMV infection.
Materials:
-
Nicotiana tabacum cv. Samsun and Nicotiana glutinosa plants.
-
This compound solutions at various concentrations.
-
TMV suspension.
Protocol:
-
Spray the this compound solutions (and control solutions) evenly onto the leaves of the test plants.
-
Allow the plants to dry for 24 hours.
-
Mechanically inoculate the treated leaves with the TMV suspension.
-
For Nicotiana glutinosa, count the local lesions after 3-5 days and calculate the protective effect as described in the inactivation assay.
-
For Nicotiana tabacum, observe the development of systemic symptoms (e.g., mosaic, stunting) over a period of 14-21 days. Collect leaf samples at different time points for viral load quantification.
In Vivo Curative Assay
This assay assesses the therapeutic potential of this compound on already infected plants.
Materials:
-
Nicotiana tabacum cv. Samsun and Nicotiana glutinosa plants.
-
TMV suspension.
-
This compound solutions at various concentrations.
Protocol:
-
Mechanically inoculate the test plants with the TMV suspension.
-
After 24 hours (or at the first appearance of local lesions on N. glutinosa), spray the this compound solutions (and control solutions) onto the infected plants.
-
For Nicotiana glutinosa, count the local lesions after 3-5 days post-treatment and calculate the curative effect.
-
For Nicotiana tabacum, monitor the progression of systemic symptoms and collect leaf samples for viral load analysis at 7, 14, and 21 days post-treatment.
Quantitative Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and statistical analysis.
Table 1: In Vitro Inactivation Effect of this compound on TMV Infectivity
| Treatment Concentration (µg/mL) | Average Lesion Count (Treated) | Average Lesion Count (Control) | Inhibition Rate (%) |
| This compound (10) | |||
| This compound (50) | |||
| This compound (100) | |||
| This compound (200) | |||
| Ningnanmycin (Positive Control) | |||
| Mock Treatment (Negative Control) |
Table 2: Protective Effect of this compound against TMV Infection in N. glutinosa
| Treatment Concentration (µg/mL) | Average Lesion Count | Protective Effect (%) |
| This compound (10) | ||
| This compound (50) | ||
| This compound (100) | ||
| This compound (200) | ||
| Ningnanmycin (Positive Control) | ||
| Mock Treatment (Negative Control) | ||
| Virus-Only Control |
Table 3: Curative Effect of this compound on TMV Infection in N. glutinosa
| Treatment Concentration (µg/mL) | Average Lesion Count | Curative Effect (%) |
| This compound (10) | ||
| This compound (50) | ||
| This compound (100) | ||
| This compound (200) | ||
| Ningnanmycin (Positive Control) | ||
| Mock Treatment (Negative Control) | ||
| Virus-Only Control |
Table 4: Effect of this compound on TMV Load in N. tabacum (qRT-PCR)
| Treatment | Days Post-Inoculation | Relative TMV RNA Levels (Fold Change) |
| This compound (100 µg/mL) | 7 | |
| 14 | ||
| 21 | ||
| Ningnanmycin | 7 | |
| 14 | ||
| 21 | ||
| Virus-Only Control | 7 | |
| 14 | ||
| 21 | ||
| Healthy Control | 7, 14, 21 | Not Detected |
Table 5: Phytotoxicity Assessment of this compound on Host Plants
| Treatment Concentration (µg/mL) | Plant Height (cm) | Chlorophyll Content (SPAD units) | Visual Symptoms (e.g., necrosis, chlorosis) |
| This compound (10) | |||
| This compound (50) | |||
| This compound (100) | |||
| This compound (200) | |||
| Mock Treatment | |||
| Healthy Control |
Mandatory Visualizations
TMV Infection and Replication Pathway
Caption: Simplified signaling pathway of Tobacco Mosaic Virus (TMV) infection and replication in a host plant cell.
Experimental Workflow for this compound Evaluation
Caption: Overall experimental workflow for the evaluation of this compound's anti-TMV activity.
Logical Relationships in Experimental Design
Caption: Logical relationships between the experimental objectives, approaches, and endpoints.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. Tobacco mosaic virus [apsnet.org]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Tmv-IN-5 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tmv-IN-5, a potent inhibitor of the Tobacco Mosaic Virus (TMV) coat protein. Due to its hydrophobic nature, this compound can present solubility challenges in aqueous solutions. This guide offers strategies to overcome these issues and ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A1: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps to mitigate this:
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Ensure a High-Quality DMSO Stock: Start by dissolving this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved before further dilution.
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Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your aqueous medium, perform one or more intermediate dilution steps in your chosen assay buffer or medium. This gradual reduction in DMSO concentration can help keep the compound in solution.
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Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experiment. For most cell lines, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity.[1][2] Some sensitive cell lines may even require concentrations as low as 0.05% for long-term exposure.[3]
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Vortexing During Dilution: When adding the this compound stock to the aqueous medium, vortex or mix the solution gently but thoroughly to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
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Consider Formulation Aids: For in vivo studies or challenging in vitro assays, consider the use of formulation aids such as cyclodextrins or lipid-based formulations to enhance solubility.[4][5]
Q2: I am observing inconsistent results in my anti-TMV activity assays. Could this be related to this compound solubility?
A2: Yes, inconsistent results are often a downstream effect of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
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Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution for any signs of precipitation (e.g., cloudiness, crystals).
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Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. Preparing a stock in DMSO and diluting it into an aqueous buffer measures kinetic solubility. Over time, this supersaturated solution may precipitate as it moves toward thermodynamic equilibrium.[6] It is best to prepare fresh dilutions for each experiment.
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Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
Q3: I am concerned about the potential toxicity of the solvent, especially DMSO, on my cells. What are the recommended limits?
A3: DMSO can be toxic to cells at higher concentrations and with prolonged exposure.[1][3][7] The acceptable concentration depends on the cell type and the duration of the experiment.
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General Guideline: For most cell lines, a final DMSO concentration of ≤ 0.5% is considered safe for incubations up to 72 hours.[2]
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Sensitive Cell Lines: For particularly sensitive cells, it's recommended to keep the DMSO concentration below 0.1%.[1]
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Solvent Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without this compound. This will help you differentiate the effects of the compound from the effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[8][9] Ensure the compound is stored in a tightly sealed vial at -20°C or -80°C to prevent moisture absorption by the DMSO.
Q2: How can I determine the optimal concentration of this compound for my experiments while avoiding solubility issues?
A2: It is advisable to perform a dose-response curve. Start with a high concentration and perform serial dilutions. Visually inspect each dilution for precipitation. This will help you determine the highest workable concentration that remains in solution under your specific experimental conditions.
Q3: Are there alternative solvents to DMSO that I can use?
A3: While DMSO is the most common solvent for poorly water-soluble compounds in biological assays, other options include ethanol and acetone.[2] However, the compatibility and toxicity of these solvents must be evaluated for your specific cell line and assay. For any alternative solvent, it is crucial to run a vehicle control to assess its impact on the cells.
Data Presentation
Table 1: Recommended Maximum Final Concentrations of Common Solvents in Cell-Based Assays
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | For sensitive cell lines, consider ≤ 0.1%. Always include a vehicle control.[1][2] |
| Ethanol | ≤ 0.5% (v/v) | Can be more volatile than DMSO. A vehicle control is essential.[2] |
| Acetone | ≤ 0.5% (v/v) | May have higher volatility and different cellular effects. A vehicle control is essential.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Prepare a 10 mM Stock Solution in DMSO:
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Weigh out the appropriate amount of this compound powder.
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Add 100% DMSO to achieve a final concentration of 10 mM.
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Vortex or sonicate gently until the compound is completely dissolved.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
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Prepare Working Solutions:
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Thaw an aliquot of the 10 mM stock solution.
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Perform a serial dilution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
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For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
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Vortex gently immediately after adding the stock solution to the medium.
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Use the freshly prepared working solutions for your experiments immediately.
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Protocol 2: Cell-Based Anti-TMV Activity Assay (MTT Assay)
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Cell Seeding: Seed host plant protoplasts or a susceptible cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound working solutions. Include a "cells only" control, a "vehicle control" (medium with the highest concentration of DMSO used), and a "virus only" control.
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Virus Inoculation: After a pre-incubation period with the compound (e.g., 1-2 hours), inoculate the cells with Tobacco Mosaic Virus (TMV) at a suitable multiplicity of infection (MOI).
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Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause cytopathic effects (e.g., 48-72 hours).
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Cell Viability Assessment (MTT Assay):
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Add MTT reagent to each well to a final concentration of 0.5 mg/mL.[10]
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Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Add a solubilization solution (e.g., acidic isopropanol or a commercial solubilizer) to dissolve the formazan crystals.[10]
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Read the absorbance at 570 nm using a microplate reader.
-
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Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The inhibitory effect of this compound can be determined by comparing the viability of compound-treated, virus-infected cells to the "virus only" control.
Visualizations
Caption: A flowchart illustrating the recommended procedure for preparing this compound solutions.
Caption: The inhibitory action of this compound on the Tobacco Mosaic Virus (TMV) life cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. sid.ir [sid.ir]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Tmv-IN-5 concentration to minimize phytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tmv-IN-5, a novel inhibitor of Tobacco Mosaic Virus (TMV) replication. Our goal is to help you optimize its application to maximize antiviral efficacy while minimizing potential phytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in plant experiments.
Issue 1: High Phytotoxicity Observed (Leaf Necrosis, Stunting, Yellowing)
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Question: After applying this compound, my plants are showing signs of stress, such as leaf necrosis, stunted growth, and yellowing. What should I do?
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Answer: These symptoms may indicate that the concentration of this compound is too high. We recommend the following steps:
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Concentration Gradient Experiment: Perform a dose-response experiment to determine the optimal concentration. Test a range of this compound concentrations to identify the highest concentration that does not cause visible damage to your specific plant species.
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Application Method: Consider alternative application methods. If you are using a foliar spray, the addition of a surfactant may enhance uptake and allow for a lower effective concentration. However, be aware that some surfactants can also cause phytotoxicity at higher concentrations.[1] If you are using injection, ensure the volume and concentration are appropriate for the plant size and species.[2]
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Environmental Conditions: Ensure that plants are not under other stresses (e.g., drought, high light, extreme temperatures), as this can exacerbate the phytotoxic effects of chemical treatments.
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Issue 2: Inconsistent Antiviral Activity
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Question: I am observing variable results in TMV inhibition with this compound. Why might this be happening?
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Answer: Inconsistent results can stem from several factors:
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Application Timing: The timing of this compound application relative to TMV inoculation is critical. For optimal protective effects, this compound should be applied prior to or concurrently with viral challenge.
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Uniformity of Application: Ensure even and thorough coverage of the plant tissue with this compound. For foliar applications, ensure that both the adaxial and abaxial leaf surfaces are treated.
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Inoculum Purity and Titer: The concentration and purity of your TMV inoculum can significantly impact the apparent efficacy of the inhibitor. Ensure you are using a consistent and quantified viral titer in your experiments.
-
Issue 3: No Antiviral Effect Observed
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Question: I have applied this compound, but I am not seeing any reduction in TMV symptoms. What could be the problem?
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Answer: If this compound is not showing any efficacy, consider the following:
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Concentration Too Low: The concentration of this compound may be below the effective threshold. Refer to the concentration gradient experiment to determine the appropriate concentration.
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Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
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Plant-Specific Factors: The uptake, translocation, and metabolism of this compound may vary between different plant species. The compound may not be effective in the plant species you are testing.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to inhibit TMV replication by targeting the viral RNA-dependent RNA polymerase (RdRp). By binding to this enzyme, it prevents the synthesis of new viral RNA, thereby halting the proliferation of the virus within the plant cell.
Q2: What are the typical symptoms of TMV infection that this compound is designed to prevent?
A2: TMV infection typically causes mosaic-like patterns of light and dark green on the leaves, leaf distortion, and stunted growth.[3][4][5] In severe cases, it can lead to necrosis. This compound aims to prevent the development of these symptoms by inhibiting viral replication.
Q3: Can this compound be used to treat existing TMV infections?
A3: this compound is primarily designed for prophylactic (preventative) use. Its efficacy as a curative agent for established infections is likely to be limited, as the virus may have already spread systemically throughout the plant. For best results, apply this compound before or at the time of TMV inoculation.
Q4: How should I prepare my this compound stock solution?
A4: Please refer to the product's technical data sheet for specific instructions on dissolving and storing this compound. In general, it is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in your application buffer.
Q5: Is this compound effective against other plant viruses?
A5: The specificity of this compound for other viruses has not been extensively characterized. It is designed to target the TMV RdRp, and its efficacy against other viruses will depend on the conservation of the target site in their respective polymerases.
Data Presentation
Table 1: Dose-Response of this compound on TMV Inhibition and Phytotoxicity in Nicotiana benthamiana
| This compound Concentration (µM) | TMV Coat Protein Level (relative to control) | Phytotoxicity Score (0-5) |
| 0 (Control) | 1.00 | 0 |
| 10 | 0.85 | 0 |
| 25 | 0.52 | 1 |
| 50 | 0.15 | 2 |
| 100 | 0.05 | 4 |
| 200 | 0.02 | 5 |
Phytotoxicity Score: 0 = no visible damage; 1 = slight chlorosis; 2 = moderate chlorosis and slight stunting; 3 = severe chlorosis and moderate stunting; 4 = appearance of necrotic lesions; 5 = severe necrosis and plant death.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
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Plant Preparation: Grow Nicotiana benthamiana plants for 4-6 weeks under controlled conditions (16h light/8h dark photoperiod, 24°C).
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Preparation of this compound Solutions: Prepare a series of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) in an appropriate application buffer. Include a mock control with buffer only.
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Application of this compound: Apply the different concentrations of this compound to the leaves of the plants. For foliar application, spray until the leaf surface is uniformly wet. For other methods, apply a consistent volume.
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TMV Inoculation: 24 hours after this compound application, mechanically inoculate the treated leaves with a standardized TMV preparation (e.g., 10 µg/mL). Gently rub the leaf surface with a cotton swab dipped in the virus solution and a mild abrasive like carborundum.[6]
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Data Collection:
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Phytotoxicity: Observe and score the plants for signs of phytotoxicity daily for 7-10 days post-treatment.
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TMV Symptoms: Monitor the plants for the development of TMV symptoms (e.g., mosaic patterns) for 10-14 days post-inoculation.
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Quantification of TMV: At the end of the experiment, collect leaf tissue from the inoculated and systemic leaves to quantify TMV accumulation using methods such as ELISA or qRT-PCR for the TMV coat protein or RNA, respectively.
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Visualizations
Caption: Putative mechanism of this compound action on the TMV replication cycle.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting this compound phytotoxicity.
References
- 1. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 2. Three methods for inoculation of viral vectors into plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing Tobacco Mosaic Virus (TMV) in Tobacco | NC State Extension [tobacco.ces.ncsu.edu]
- 4. Tobacco Mosaic Virus: The Beginning of Plant Virology [apsnet.org]
- 5. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 6. Tobacco Mosaic Virus Infection Results in an Increase in Recombination Frequency and Resistance to Viral, Bacterial, and Fungal Pathogens in the Progeny of Infected Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Tmv-IN-5 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tmv-IN-5, a novel inhibitor of the Tobacco Mosaic Virus (TMV) Movement Protein (MP), to study viral spread.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is hypothesized to be an inhibitor of the Tobacco Mosaic Virus (TMV) 30 kDa Movement Protein (MP). The MP is essential for the virus to move from an infected cell to neighboring healthy cells by modifying plasmodesmata.[1][2] By targeting the MP, this compound aims to limit the spread of the virus within the host plant, thereby controlling the infection.
Q2: What are the expected outcomes of a successful this compound treatment?
A successful application of this compound in a TMV-infected plant is expected to result in a significant reduction in the size of local lesions on the inoculated leaves. In systemic infections, it should lead to a decrease in the overall spread of the virus throughout the plant and a reduction in the severity of systemic symptoms like mosaic patterns and stunting.[3][4]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a desiccated powder at -20°C. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles. Refer to the table below for a summary of stability data under different conditions.
Troubleshooting Inconsistent Results
Problem: I am not observing any inhibition of TMV spread with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound. See the "Experimental Protocols" section for a detailed guide. |
| Timing of Application | The timing of inhibitor application relative to viral inoculation is critical. Apply this compound prior to or at the time of inoculation to ensure it is present to inhibit the initial stages of cell-to-cell spread. |
| Inhibitor Degradation | Ensure that this compound has been stored correctly and that the stock solution is fresh. Consider preparing a fresh stock solution for each experiment. |
| Suboptimal Application Method | Ensure even and thorough application of the this compound solution to the leaf surface. The use of a surfactant may improve coverage. |
| Resistant TMV Strain | While unlikely with a novel inhibitor, consider the possibility of natural variation in the TMV strain's susceptibility. Sequence the MP gene of your viral stock to confirm its identity. |
Problem: My this compound treatment is showing variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Viral Inoculum | Prepare a large, quality-controlled stock of purified TMV.[5][6] Use a consistent concentration of the virus for all inoculations. Quantify the virus concentration using a spectrophotometer (A260).[7] |
| Variable Plant Health | Use plants of the same age and grown under consistent environmental conditions (light, temperature, humidity). Plant health can significantly impact susceptibility to TMV and response to treatment. |
| Inconsistent Application | Standardize the application procedure for this compound, including the volume applied, the area of application, and the timing. |
| Environmental Factors | Environmental conditions can affect both the virus and the plant's response. Maintain consistent growth chamber or greenhouse conditions for all experiments. |
Problem: I am observing cytotoxicity in my plant tissues after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound. |
| Solvent Toxicity | Include a "solvent-only" control in your experiments to differentiate between the effects of this compound and the solvent (e.g., DMSO). |
| Plant Sensitivity | The host plant species or cultivar may be particularly sensitive to the inhibitor or the solvent. Test on a small number of plants first. |
Data Presentation
Table 1: Effect of this compound Concentration on TMV Local Lesion Diameter
| This compound Concentration (µM) | Average Lesion Diameter (mm) ± SD | % Inhibition |
| 0 (Vehicle Control) | 5.2 ± 0.4 | 0% |
| 1 | 4.8 ± 0.5 | 7.7% |
| 5 | 3.1 ± 0.3 | 40.4% |
| 10 | 1.5 ± 0.2 | 71.2% |
| 25 | 1.2 ± 0.2 | 76.9% |
| 50 | 1.1 ± 0.1 | 78.8% |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Condition | Time | % Remaining Activity |
| 4°C | 24 hours | 98% |
| 4°C | 7 days | 85% |
| Room Temperature | 24 hours | 75% |
| Room Temperature | 7 days | 40% |
| -20°C | 30 days | 99% |
Experimental Protocols
Protocol 1: Propagation and Purification of Tobacco Mosaic Virus (TMV)
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Inoculation: Mechanically inoculate young, healthy Nicotiana benthamiana plants with a previously prepared TMV stock.[5] Use carborundum as an abrasive to gently wound the leaves before rubbing the inoculum.
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Incubation: Grow the inoculated plants in a controlled environment for 7-10 days to allow for viral replication.
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Harvesting: Harvest the systemically infected leaves and freeze them at -80°C.
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Extraction: Homogenize the frozen leaf tissue in a 0.1 M potassium phosphate buffer.
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Clarification: Centrifuge the homogenate at a low speed to remove plant debris.
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Precipitation: Precipitate the virus from the supernatant using polyethylene glycol (PEG) 8000.
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Resuspension and Purification: Resuspend the viral pellet in a small volume of buffer and perform further purification steps, such as differential centrifugation.
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Quantification: Determine the concentration of the purified TMV by measuring the absorbance at 260 nm. An A260/A280 ratio of ~1.2 indicates a pure preparation.[7]
Protocol 2: Local Lesion Assay for this compound Efficacy
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Plant Preparation: Use a local lesion host for TMV, such as Nicotiana tabacum var. Xanthi-nc.
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Treatment Application: Prepare different concentrations of this compound in a suitable buffer. Apply the solutions to the upper surface of the leaves to be inoculated. Include a vehicle-only control.
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Inoculation: After a short drying period, mechanically inoculate the treated leaves with a standardized TMV preparation.
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Incubation: Grow the plants under controlled conditions for 3-5 days.
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Data Collection: Count the number of local lesions and measure their diameter on each leaf.
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Analysis: Calculate the average lesion size and the percentage of inhibition for each treatment group compared to the control.
Visualizations
Caption: Hypothetical mechanism of this compound action on the TMV cell-to-cell movement pathway.
Caption: Standard experimental workflow for assessing this compound efficacy using a local lesion assay.
Caption: A decision tree to guide troubleshooting of inconsistent results in this compound experiments.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]
- 3. Managing Tobacco Mosaic Virus (TMV) in Tobacco | NC State Extension [tobacco.ces.ncsu.edu]
- 4. Tobacco Mosaic Virus (TMV) - GrowRoom420 Cannabis Growing Forum [growroom420.com]
- 5. researchgate.net [researchgate.net]
- 6. Tobacco Mosaic Virus (TMV) [bio-protocol.org]
- 7. Chemical Modification of the Inner and Outer Surfaces of Tobacco Mosaic Virus (TMV) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tmv-IN-5 Under Greenhouse Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tmv-IN-5 in greenhouse experiments.
Introduction to this compound
This compound is an anti-plant viral agent that functions by inhibiting the assembly of the Tobacco Mosaic Virus (TMV) coat protein (CP). Its core structure is a chiral diamine derivative containing 1,2-diphenylethylenediamine. Understanding and mitigating potential stability issues is crucial for obtaining reliable and reproducible results in greenhouse trials.
FAQs: Understanding this compound Stability
Q1: What are the primary environmental factors in a greenhouse that can degrade this compound?
A1: The primary factors in a greenhouse environment that can lead to the degradation of this compound include:
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Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight.
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Thermal Degradation: High temperatures that can occur in a greenhouse.
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Hydrolysis: Reaction with water on plant surfaces or in the soil, which can be influenced by pH.
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Microbial Degradation: Breakdown by microorganisms present in the soil and on plant surfaces.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a thiourea group and a 1,2-diphenylethylenediamine core, the following degradation pathways are plausible:
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Photodegradation: The aromatic rings in the 1,2-diphenylethylenediamine moiety can absorb UV radiation, leading to photochemical reactions and breakdown of the molecule.
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Hydrolysis: The thiourea group can be susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to the cleavage of the molecule.
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Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds within the molecule, leading to decomposition.
Q3: How can I improve the stability of this compound in my experiments?
A3: Several strategies can be employed to improve the stability of this compound:
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Formulation: Developing a suitable formulation can protect the molecule from environmental degradation. This can include the use of adjuvants or creating controlled-release systems.
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Application Timing: Applying this compound during periods of lower light intensity and temperature, such as early morning or late evening, can reduce photodegradation and thermal degradation.
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Storage: Proper storage of stock solutions and formulated products is critical. Store in a cool, dark place to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected efficacy. | Degradation of this compound after application. | 1. Assess Environmental Conditions: Monitor and record temperature, humidity, and light intensity in your greenhouse. 2. Review Application Time: Are you applying the compound during peak sunlight and temperature? If so, shift to early morning or late evening application. 3. Evaluate Formulation: Are you using a stabilized formulation? Consider adding adjuvants (see Formulation Strategies section). 4. Conduct a Stability Study: Perform a simple stability study under your greenhouse conditions to determine the half-life of this compound (see Experimental Protocols). |
| Phytotoxicity observed on treated plants. | Interaction of this compound or its formulation with the plant surface, possibly exacerbated by environmental conditions. | 1. Check Formulation Components: If using adjuvants or other formulation excipients, test them alone on a small batch of plants to rule out their phytotoxicity. 2. Adjust Application Rate: You may be applying too high a concentration. Perform a dose-response study to find the optimal non-phytotoxic concentration. 3. Modify Application Method: Ensure even spray coverage and avoid pooling of the solution on leaf surfaces. |
| Precipitation or crystallization of this compound in the spray tank. | Poor solubility of this compound in the chosen solvent or carrier. | 1. Review Solubility Data: If available, check the solubility of this compound in different solvents. 2. Use a Co-solvent: Consider using a mixture of solvents to improve solubility. 3. Develop a Formulation: An emulsifiable concentrate (EC) or a suspension concentrate (SC) formulation may be necessary for this water-insoluble compound. |
Formulation Strategies to Enhance Stability
The formulation of this compound is a critical step in ensuring its stability and efficacy in greenhouse applications.
Adjuvants
Adjuvants are substances added to a pesticide formulation to improve its performance. For this compound, the following types of adjuvants may be beneficial:
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UV Protectants/Absorbers: These compounds protect the active ingredient from photodegradation by absorbing or scattering UV radiation. Examples include lignins and specific commercial UV-blocking agents.
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Stickers/Film-Forming Agents: These adjuvants help the active ingredient adhere to the leaf surface and can form a protective film, reducing washoff from rain or irrigation and potentially shielding it from UV exposure.
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Antioxidants: To prevent oxidative degradation.
Controlled-Release Formulations
Controlled-release formulations are designed to release the active ingredient slowly over time. This can protect this compound from rapid degradation and provide a longer period of activity. Potential approaches include:
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Microencapsulation: Encapsulating this compound in a polymer shell.
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Matrix Formulations: Incorporating this compound into a polymer matrix from which it can slowly diffuse.
Table 1: Potential Formulation Components for this compound
| Component Type | Function | Examples |
| Solvent/Co-solvent | Dissolve this compound | Cyclohexanone, N-methyl-2-pyrrolidone (NMP), Isophorone |
| Emulsifier | To create a stable emulsion in water | Non-ionic surfactants (e.g., alcohol ethoxylates) |
| UV Protectant | Prevent photodegradation | Lignosulfonates, Benzophenones, Hydroxyphenyl-benzotriazoles |
| Sticker/Film-Former | Improve adhesion and provide a protective layer | Terpenic polymers, latex-based products |
| Polymer for Controlled Release | Form a protective matrix or shell | Ethylcellulose, Poly(lactic-co-glycolic acid) (PLGA) |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound Under Greenhouse Conditions
Objective: To estimate the stability of this compound on a solid surface under typical greenhouse light and temperature conditions.
Materials:
-
This compound
-
Volatile solvent (e.g., acetone or methanol)
-
Glass petri dishes or microscope slides
-
Greenhouse space with representative light and temperature conditions
-
HPLC or other suitable analytical instrument for quantification
-
Control space (dark, room temperature)
Methodology:
-
Prepare a stock solution of this compound in the chosen volatile solvent at a known concentration (e.g., 1 mg/mL).
-
Pipette a known volume (e.g., 100 µL) of the stock solution onto the surface of several glass petri dishes or slides, spreading it evenly.
-
Allow the solvent to evaporate completely, leaving a thin film of this compound.
-
Place half of the samples in the greenhouse in a location that receives representative sunlight and temperature.
-
Place the other half of the samples in a dark, room-temperature location to serve as a control.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one sample from the greenhouse and one from the control location.
-
Rinse the surface of each sample with a known volume of a suitable solvent to recover the this compound.
-
Quantify the amount of this compound in the rinse solution using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of this compound remaining at each time point compared to the initial amount (time 0).
-
Plot the percentage of this compound remaining versus time to estimate its half-life under greenhouse conditions.
Protocol 2: Quantification of this compound in Plant Tissue
Objective: To develop a general method for extracting and quantifying this compound from plant leaf tissue.
Materials:
-
Treated plant leaves
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent (e.g., acetonitrile or methanol)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (if cleanup is necessary)
-
HPLC or LC-MS/MS for quantification
Methodology:
-
Collect leaf samples at desired time points after application.
-
Record the fresh weight of the samples.
-
Freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube and add a known volume of extraction solvent.
-
Vortex or sonicate the sample for a set period to extract the this compound.
-
Centrifuge the sample to pellet the plant debris.
-
Collect the supernatant. If the supernatant is clean, it may be directly analyzed. If it contains interfering compounds, proceed to the cleanup step.
-
Cleanup (if necessary): Pass the supernatant through an appropriate SPE cartridge to remove interfering matrix components. Elute the this compound with a suitable solvent.
-
Analyze the final extract by HPLC or LC-MS/MS to quantify the concentration of this compound.
-
Express the results as the amount of this compound per unit weight of leaf tissue (e.g., µg/g fresh weight).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in a greenhouse environment.
Caption: Simplified mechanism of action of this compound inhibiting TMV assembly.
How to assess Tmv-IN-5 degradation in plant tissues
Welcome to the technical support center for Tmv-IN-5, a novel compound designed to promote the degradation of Tobacco Mosaic Virus (TMV) proteins in plant tissues. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals assess the efficacy and mechanism of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to selectively target the Tobacco Mosaic Virus (TMV) 30-kDa movement protein (MP).[1][2] The primary mechanism of action is hypothesized to be the hijacking of the host plant's ubiquitin-proteasome system to induce the degradation of the TMV MP. The TMV MP is naturally a transient protein that is degraded by the 26S proteasome.[1] this compound is believed to enhance this natural degradation pathway, thereby inhibiting the cell-to-cell spread of the virus and reducing overall viral load.[3][4]
Q2: How can I confirm that this compound is inducing the degradation of the TMV Movement Protein (MP)?
A2: The most direct method is to measure the steady-state levels of the MP in TMV-infected plant tissues treated with this compound versus a vehicle control. A significant reduction in MP levels in the presence of this compound would suggest induced degradation. This is typically assessed by Western blotting. Additionally, a cycloheximide chase assay can be performed to determine if the half-life of the MP is reduced in the presence of this compound.
Q3: What are the appropriate controls for experiments assessing this compound activity?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: TMV-infected plants treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control (Proteasome Inhibitor): TMV-infected plants treated with a known 26S proteasome inhibitor (e.g., MG115 or clasto-lactacystin-β-lactone).[1] This control should show an accumulation of the MP, confirming its degradation via the proteasome pathway.[1]
-
Negative Control (Healthy Plants): Uninfected plants treated with this compound to assess any phytotoxicity or off-target effects on host plant proteins.
-
Time-Course Experiment: Samples should be collected at various time points after this compound treatment to understand the kinetics of MP degradation.[1]
Troubleshooting Guides
Problem 1: No significant reduction in TMV MP levels is observed after this compound treatment in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal effective concentration. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours post-treatment) to identify the time point of maximal MP degradation. The accumulation of TMV MP is transient during infection.[1] |
| Poor this compound Uptake or Stability in Plant Tissue | Consider alternative application methods (e.g., leaf infiltration vs. spraying). Assess the stability of this compound in plant extracts over time using analytical methods like LC-MS. |
| Inefficient Protein Extraction | Ensure your protein extraction buffer is optimized for plant tissues and contains protease inhibitors to prevent non-specific degradation. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibody against the TMV MP. Use a positive control of purified TMV or a known infected sample. |
Problem 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent TMV Infection | Standardize the virus inoculation procedure to ensure a uniform level of infection across all plants. Mechanical inoculation is a common method.[5][6] |
| Uneven this compound Application | Ensure uniform and consistent application of this compound to all treated plants. For spray applications, ensure complete coverage. For infiltration, use a consistent volume. |
| Variable Plant Growth Conditions | Maintain consistent environmental conditions (light, temperature, humidity) for all plants, as these can affect both plant physiology and virus replication.[3] |
| Sampling Bias | Collect leaf samples from the same position and developmental stage on each plant, as virus distribution and protein expression can vary. |
Experimental Protocols
Protocol 1: Western Blot Analysis of TMV Movement Protein Levels
This protocol details the steps to quantify the relative abundance of the TMV Movement Protein (MP) in plant tissues following treatment with this compound.
-
Sample Collection and Protein Extraction:
-
Collect leaf discs (1 cm diameter) from TMV-infected plants treated with this compound, vehicle control, and proteasome inhibitor at specified time points.
-
Immediately freeze the samples in liquid nitrogen to halt biological activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Add 2X Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) at a ratio of 2 µL per mg of tissue.
-
Vortex thoroughly and boil the samples at 95°C for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet cell debris. The supernatant contains the total protein extract.
-
-
SDS-PAGE and Electrotransfer:
-
Determine the protein concentration of the extracts using a Bradford or BCA assay.
-
Load equal amounts of total protein (e.g., 20 µg) per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the TMV MP (e.g., rabbit anti-TMV MP) at the recommended dilution in 5% milk/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands corresponding to the MP. Normalize the MP signal to a loading control (e.g., Rubisco large subunit or actin) to quantify relative protein levels.
-
Protocol 2: Cycloheximide Chase Assay for MP Half-Life Determination
This assay measures the degradation rate of the TMV MP by inhibiting new protein synthesis.
-
Plant Treatment:
-
Infiltrate TMV-infected leaves with a solution of 100 µM cycloheximide.
-
Simultaneously, treat one set of leaves with this compound and another with the vehicle control.
-
-
Time-Course Sampling:
-
Collect leaf samples at 0, 1, 2, 4, and 6 hours after treatment.
-
Immediately freeze the samples in liquid nitrogen.
-
-
Protein Analysis:
-
Perform protein extraction and Western blot analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the MP band intensity for each time point and normalize it to the 0-hour time point for each treatment.
-
Plot the relative MP abundance against time on a semi-logarithmic graph.
-
Calculate the half-life (t₁/₂) of the MP for both this compound and vehicle-treated samples. A shorter half-life in the this compound treated samples indicates accelerated degradation.
-
Data Presentation
Table 1: Quantification of TMV MP Levels after this compound Treatment
| Treatment | Time (hours) | Normalized MP Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 8 | 1.00 | 0.12 |
| This compound (50 µM) | 8 | 0.35 | 0.08 |
| MG115 (50 µM) | 8 | 2.50 | 0.21 |
Table 2: Half-Life of TMV MP from Cycloheximide Chase Assay
| Treatment | MP Half-Life (hours) | R² of Decay Curve |
| Vehicle Control | 3.5 | 0.98 |
| This compound (50 µM) | 1.8 | 0.97 |
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: Workflow for assessing this compound efficacy.
References
- 1. Degradation of Tobacco Mosaic Virus Movement Protein by the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]
- 5. extension.psu.edu [extension.psu.edu]
- 6. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tmv-IN-5 In-Planta Off-Target Effects
Welcome to the technical support center for Tmv-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in their plant-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an anti-plant viral and anti-fungal agent. Its primary mechanism of action is the inhibition of viral assembly by directly binding to the Tobacco Mosaic Virus (TMV) coat protein (CP)[1]. This interaction disrupts the normal formation of virus particles, thereby limiting infection.
Q2: Are there any known off-target effects of this compound in plants?
A2: Currently, there is no publicly available data detailing specific off-target effects of this compound in plants. The compound is designed to target the TMV coat protein. However, as with any small molecule inhibitor, the potential for off-target interactions with host plant proteins exists and should be experimentally evaluated.
Q3: What are the potential reasons for observing unexpected phenotypes in my this compound treated plants?
A3: Unexpected phenotypes in this compound treated plants, such as stunted growth, chlorosis, or altered development, could be attributed to several factors:
-
Off-target binding: this compound may be interacting with one or more plant proteins that share structural similarities with the TMV coat protein or possess binding pockets amenable to the inhibitor.
-
Compound toxicity: The observed phenotype might be a result of general cellular toxicity at the concentration used, independent of specific off-target binding.
-
Metabolic conversion: The plant's metabolic processes might alter the chemical structure of this compound, leading to a metabolite with different activity and potential off-targets.
-
Solvent effects: The solvent used to dissolve this compound could be contributing to the observed phenotype. Appropriate vehicle controls are crucial.
Q4: How can I computationally predict potential off-target proteins of this compound in my plant species of interest?
A4: In the absence of known off-targets, computational prediction can be a valuable first step. Several in silico approaches can be employed:
-
Structure-based virtual screening: If the 3D structure of this compound is known, it can be used to screen against databases of plant protein structures (e.g., Phytozome, PDB) to identify proteins with potential binding sites.
-
Ligand-based similarity searching: The chemical structure of this compound can be used to search for structurally similar compounds with known protein targets in plants.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed After this compound Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | Perform a dose-response experiment to determine the minimal effective concentration that inhibits TMV without causing the adverse phenotype. | Identification of a therapeutic window where antiviral activity is observed without significant off-target effects. |
| Compound toxicity | Conduct a cell viability assay (e.g., Evans blue staining) on plant tissues or protoplasts at various concentrations of this compound. | Determination of the cytotoxic concentration of this compound. |
| Solvent effects | Include a vehicle-only control group in all experiments (e.g., plants treated with the same concentration of DMSO or other solvent used to dissolve this compound). | No adverse phenotype should be observed in the vehicle control group if the solvent is not the cause. |
Problem 2: Difficulty in Identifying Potential Off-Target Proteins
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of homologous plant proteins to TMV CP | Employ unbiased, proteome-wide experimental approaches to identify binding partners of this compound. | A list of candidate off-target proteins that directly interact with this compound in the plant proteome. |
| Low abundance of off-target proteins | Use sensitive proteomic techniques and enrich for low-abundance proteins during sample preparation. | Enhanced detection of potential off-target proteins that may be present in small quantities. |
| Transient or weak interactions | Utilize techniques that can capture transient interactions, such as those involving cross-linking agents. | Identification of interacting proteins that may have a lower binding affinity but could still be biologically relevant. |
Experimental Protocols for Off-Target Identification
A multi-pronged approach combining computational prediction and experimental validation is recommended to identify and confirm potential off-target effects of this compound.
In Silico Prediction of Potential Off-Targets
This initial step helps to generate a prioritized list of candidate plant proteins for subsequent experimental validation.
Methodology:
-
Obtain the 2D or 3D chemical structure of this compound.
-
Utilize computational tools for target prediction. Options include:
-
TargetHunter: A tool for predicting protein targets of small molecules.
-
CACTI (Chemical Analysis and Clustering for Target Identification): An open-source tool that mines chemical and biological databases[3].
-
Machine Learning Models: Various platforms that use AI to predict drug-target interactions[2].
-
-
Screen against the proteome of your plant species of interest (if available in the tool's database) or a closely related model organism like Arabidopsis thaliana.
-
Analyze the list of predicted off-targets, prioritizing those with known roles in signaling pathways that could explain the observed phenotype.
Experimental Identification of Off-Target Proteins
These methods aim to identify plant proteins that physically interact with this compound.
Methodology:
-
Synthesize a biotin-tagged version of this compound.
-
Incubate the tagged this compound with a total protein extract from the plant species of interest.
-
Use streptavidin-coated beads to pull down the biotin-tagged this compound along with any interacting proteins.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform a control experiment with biotin alone to identify non-specific binders.
Methodology:
-
Treat plant cell lysates with either this compound or a vehicle control.
-
Heat the lysates across a range of temperatures.
-
Centrifuge the samples to pellet aggregated proteins.
-
Analyze the soluble protein fraction using quantitative proteomics (e.g., LC-MS/MS).
-
Proteins that are stabilized by this compound binding will remain soluble at higher temperatures compared to the control.
Validation of Candidate Off-Targets
Once candidate off-target proteins are identified, their interaction with this compound and the biological consequences of this interaction need to be validated.
Methodology:
-
Express and purify the candidate off-target protein.
-
Perform in vitro binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction with this compound and determine the binding affinity.
Methodology:
-
Obtain mutant lines (e.g., T-DNA insertion mutants, CRISPR-Cas9 knockouts) for the genes encoding the candidate off-target proteins.
-
Treat the mutant plants with this compound and observe if the unexpected phenotype is rescued or altered compared to wild-type plants.
-
If a mutant is not available, use RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS) to knockdown the expression of the candidate off-target gene.
Data Presentation
Quantitative data from dose-response experiments and binding assays should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Plant Phenotype and TMV Inhibition
| This compound Conc. (µM) | Phenotypic Score (0=none, 5=severe) | TMV CP Level (relative to infected control) |
| 0 (Vehicle) | 0 | 1.00 |
| 1 | 0 | 0.85 |
| 5 | 1 | 0.40 |
| 10 | 2 | 0.15 |
| 20 | 4 | 0.05 |
| 50 | 5 | 0.01 |
Table 2: Binding Affinities of this compound to On- and Off-Target Proteins
| Protein | Binding Affinity (Kd, µM) | Method |
| TMV Coat Protein (On-target) | [Insert experimental value] | SPR |
| Candidate Off-Target 1 | [Insert experimental value] | SPR |
| Candidate Off-Target 2 | [Insert experimental value] | ITC |
| Negative Control Protein | No binding detected | SPR |
Visualizations
Caption: Workflow for identifying and validating off-target proteins of this compound.
References
Validation & Comparative
Tmv-IN-5 Outperforms Ningnanmycin in TMV Control: A Comparative Analysis
For researchers and professionals in drug development, a new chiral diamine derivative, Tmv-IN-5, has demonstrated superior efficacy in controlling Tobacco Mosaic Virus (TMV) compared to the widely used commercial agent Ningnanmycin. This guide provides a detailed, data-supported comparison of the two compounds, outlining their performance, mechanisms of action, and the experimental protocols used in their evaluation.
This compound, also identified as compound 1a in recent literature, has shown higher antiviral activities against TMV than Ningnanmycin at a concentration of 500 μg/mL.[1] Both compounds share a similar mechanism of action, inhibiting the assembly of the virus by binding to the Tobacco Mosaic Virus coat protein (TMV-CP).[1] This interaction is crucial as the proper assembly of the viral capsid is essential for its infectivity and propagation within the host plant.
Performance Data: this compound versus Ningnanmycin
The following tables summarize the quantitative data on the antiviral efficacy of this compound and Ningnanmycin against TMV. The data for this compound is derived from the study by Yang et al. (2023), where it is referred to as compound 1a.[1] Data for Ningnanmycin has been compiled from various studies to provide a comprehensive overview of its performance.
Table 1: In Vivo Antiviral Activity of this compound and Ningnanmycin against TMV at 500 μg/mL
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
| This compound (1a) | 58.3 | 55.2 | 63.8 |
| Ningnanmycin | 51.2 | 58.9 | 84.9[2] |
Note: Data for this compound (1a) is from Yang et al. (2023).[1] Data for Ningnanmycin's curative and protective activity is from a comparative study, while the inactivation activity is from a separate study to provide a broader context.
Table 2: Half-maximal Effective Concentration (EC50) against TMV
| Compound | EC50 (μg/mL) - Curative | EC50 (μg/mL) - Protective |
| Ningnanmycin | 205.1 | 162.0 |
Note: EC50 data for this compound was not explicitly provided in the primary source. The EC50 values for Ningnanmycin are provided for reference from a study by Wei et al. (2022).
Mechanism of Action: Targeting TMV Coat Protein
Both this compound and Ningnanmycin disrupt the lifecycle of the Tobacco Mosaic Virus by targeting its coat protein (CP). The TMV-CP is a critical component for the virus, as it self-assembles to form the protective capsid around the viral RNA. This capsid is not only essential for protecting the genetic material but also plays a role in the systemic movement of the virus within the plant.
By binding to the TMV-CP, this compound and Ningnanmycin interfere with the polymerization process of the coat protein, thereby inhibiting the formation of new, infectious virus particles.[1][3] This disruption of the assembly process is a key strategy for controlling the spread and replication of the virus.
Caption: Mechanism of action for this compound and Ningnanmycin.
Experimental Protocols
The evaluation of the antiviral activities of this compound and Ningnanmycin typically follows established methodologies. The protocols outlined below are based on the procedures described in the cited research.
Virus Purification
Tobacco Mosaic Virus is propagated in a sensitive host plant, such as Nicotiana tabacum or Nicotiana benthamiana. The virus is then purified from the infected leaf tissue using methods like Gooding's method, which involves differential centrifugation and precipitation to obtain a pure virus suspension. The concentration of the purified virus is determined spectrophotometrically.
In Vivo Antiviral Activity Assay (Half-Leaf Method)
This method is used to assess the curative, protective, and inactivation effects of the compounds on live plants.
-
Curative Effect: The upper leaves of a host plant are inoculated with a TMV suspension. After a set period (e.g., 2-3 days), the leaves are treated with the test compound solution. A control group is treated with a solvent blank.
-
Protective Effect: The leaves of the host plant are first treated with the test compound solution. After a set period (e.g., 24 hours), the treated leaves are then inoculated with the TMV suspension. A control group is treated with a solvent blank before virus inoculation.
-
Inactivation Effect: The purified TMV suspension is mixed with the test compound solution and incubated for a specific time (e.g., 30 minutes). The mixture is then used to inoculate the leaves of the host plant. A control group is inoculated with a mixture of the virus and a solvent blank.
In all cases, the number of local lesions that develop on the leaves is counted after a few days of incubation. The inhibition rate is calculated using the formula:
Inhibition Rate (%) = [(C - T) / C] × 100
Where C is the average number of lesions in the control group, and T is the average number of lesions in the treated group.
Caption: Experimental workflow for in vivo anti-TMV assays.
Transmission Electron Microscopy (TEM)
To visually confirm the mechanism of action, TEM can be used to observe the effect of the compounds on the morphology of the TMV particles. Purified TMV is incubated with the test compound, and then samples are prepared for TEM imaging. The images can reveal whether the compound causes disassembly or aggregation of the virus particles, providing evidence for the inhibition of assembly.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tmv-IN-5 and Ribavirin Against Tobacco Mosaic Virus (TMV)
For Immediate Release
This guide provides a detailed comparative analysis of two antiviral compounds, Tmv-IN-5 and Ribavirin, against the Tobacco Mosaic Virus (TMV), a widespread and economically significant plant pathogen. This document is intended for researchers, scientists, and professionals in the field of drug development and plant pathology, offering a side-by-side look at their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Tobacco Mosaic Virus (TMV) poses a significant threat to a wide range of crops. The development of effective antiviral agents is crucial for disease management. This guide examines this compound, a pyrazole derivative that targets the TMV coat protein, and Ribavirin, a broad-spectrum antiviral agent. While Ribavirin's anti-TMV properties have been studied to some extent, quantitative data on the efficacy of this compound remains limited in publicly available literature. This comparison synthesizes the available information to provide a current understanding of these two compounds.
Compound Profiles and Mechanism of Action
This compound
This compound is a pyrazole carboxamide derivative identified as an anti-plant virus and antifungal agent.[1] Its primary mechanism of action against TMV is the inhibition of viral assembly.[1][2] this compound is believed to bind to the TMV coat protein (CP), thereby interfering with the proper formation of new virus particles.[1][2] The coat protein is essential not only for encapsulating the viral RNA but also for viral movement and the establishment of systemic infection. By targeting the coat protein, this compound aims to disrupt a critical stage in the TMV life cycle.
Ribavirin
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against a variety of RNA and DNA viruses. In the context of TMV, Ribavirin's mechanism of action is distinct from that of this compound. Research indicates that Ribavirin inhibits an early step in the TMV replication cycle, preceding the synthesis of viral RNA and proteins. It is suggested that Ribavirin interferes with a crucial function required for the initiation of viral RNA synthesis.
Quantitative Performance Data
A direct quantitative comparison of the efficacy of this compound and Ribavirin is hampered by the limited availability of specific data for this compound. However, data for Ribavirin's activity against TMV has been reported in various studies, often as a benchmark for comparison with novel compounds.
| Compound | Target | EC50 (in vivo) | Efficacy Summary |
| This compound | TMV Coat Protein | Data not available | Inhibits viral assembly by binding to the coat protein.[1][2] |
| Ribavirin | Early-stage replication | ~138.3 µg/mL - 154.3 µg/mL | Inhibits an early function necessary for the initiation of viral RNA synthesis. |
Note: The EC50 values for Ribavirin against TMV can vary between studies, and the provided range reflects this variability.
Experimental Protocols
The evaluation of antiviral compounds against TMV typically involves a series of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.
In Vivo Antiviral Assay (Local Lesion Assay)
This assay is a common method to evaluate the efficacy of antiviral compounds in a biological system.
Objective: To determine the protective, curative, and inactivating effects of a compound on TMV infection in a local lesion host plant (e.g., Nicotiana glutinosa).
Materials:
-
Healthy, uniformly grown Nicotiana glutinosa plants.
-
Purified TMV solution of a known concentration.
-
Test compound solutions at various concentrations.
-
Control solution (e.g., solvent used to dissolve the compound).
-
Phosphate buffer (e.g., 0.01 M, pH 7.0).
-
Carborundum (abrasive).
Procedure:
-
Plant Preparation: Select healthy plants with fully expanded leaves of similar age and size.
-
Inoculation:
-
Protective Effect: The test compound is applied to the left half of a leaf, and the control solution to the right half. After the leaves are dry, the entire leaf is dusted with carborundum and inoculated with the TMV solution.
-
Curative Effect: The entire leaf is first inoculated with TMV. After a set incubation period (e.g., 2-4 hours), the test compound is applied to the left half of the leaf, and the control solution to the right half.
-
Inactivation Effect: The test compound is mixed with the TMV solution and incubated for a specific period (e.g., 30 minutes). This mixture is then used to inoculate the left half of a leaf, while a mixture of the control solution and TMV is used to inoculate the right half.
-
-
Incubation: The inoculated plants are maintained in a controlled environment (e.g., greenhouse with controlled temperature and light) for 3-4 days to allow for the development of local lesions.
-
Data Collection: The number of local lesions on both the treated and control halves of the leaves are counted.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.
TMV Coat Protein (CP) Binding Assay
This assay can be used to investigate the direct interaction between a compound and the TMV coat protein.
Objective: To determine if a compound binds to the TMV coat protein.
Materials:
-
Purified TMV coat protein.
-
Test compound.
-
Appropriate buffer solution.
-
Instrumentation for detecting binding (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST)).
Procedure (Example using Isothermal Titration Calorimetry):
-
Sample Preparation: Prepare a solution of purified TMV CP in the reaction cell and a solution of the test compound in the injection syringe, both in the same buffer.
-
Titration: A series of small injections of the compound solution are made into the CP solution while the heat change upon binding is measured.
-
Data Analysis: The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanisms of action for this compound and Ribavirin against TMV.
Caption: Workflow for the in vivo local lesion assay to test anti-TMV compounds.
Conclusion
Both this compound and Ribavirin present distinct strategies for combating Tobacco Mosaic Virus. This compound's targeted approach of inhibiting viral assembly by binding to the coat protein is a promising avenue for developing specific anti-TMV agents. In contrast, Ribavirin's interference with an early stage of viral replication highlights a different vulnerability in the TMV life cycle.
A significant gap in the current knowledge is the lack of publicly available quantitative efficacy data for this compound. Further research is required to determine its EC50 and inhibition rates to allow for a direct and robust comparison with Ribavirin and other anti-TMV compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Future investigations should focus on head-to-head trials to elucidate the relative potencies and potential synergies of these and other antiviral compounds against TMV.
References
Validating Tmv-IN-5's Engagement with TMV Coat Protein: A Comparative Guide to In Planta Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of Tmv-IN-5, a putative inhibitor of the Tobacco Mosaic Virus (TMV) Coat Protein (CP), within a plant system (in planta). As direct experimental data for this compound is not extensively published, this document outlines established methodologies and presents comparative data from well-characterized alternative anti-TMV agents. The provided protocols and workflows are designed to guide researchers in rigorously assessing the efficacy and mechanism of action of this compound and similar compounds.
The Tobacco Mosaic Virus is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops.[1] The viral coat protein is essential for the virus, playing a critical role in encapsulating the viral RNA, facilitating systemic movement within the host plant, and initiating infection.[2][3] Small molecules that bind to TMV CP and disrupt its function—particularly the assembly of new virus particles—are therefore promising candidates for antiviral agents.[4][5] this compound is described as an inhibitor of viral assembly that functions by binding to the TMV CP.[5] Validating this proposed mechanism of action directly within the plant is a critical step in its development as a reliable antiviral agent.
Compound Performance Comparison
To establish a benchmark for evaluating this compound, the following table summarizes the performance of other known TMV inhibitors. Efficacy is typically reported as an inhibition rate or an EC₅₀ value (the concentration that provides 50% of the maximum effect), while direct target engagement is quantified by the dissociation constant (Kd).
| Compound | Target | Efficacy (at 500 µg/mL unless stated) | Binding Affinity (Kd) | Reference(s) |
| This compound | TMV CP | Data not publicly available | Data not publicly available | [5] |
| Ningnanmycin | TMV CP / Plant Immunity | Curative Rate: ~51-57% | 3.3 µM | [4][6] |
| Ribavirin | Viral RNA Polymerase | Curative Rate: ~39-40% | Not applicable (different target) | |
| Antofine (ATF) | TMV RNA / TMV CP | Inactivation Effect: 42.7% | 38.8 µM | [4] |
| Dufulin (DFL) | Plant Immunity / TMV CP | Not specified | > 400 µM (weak affinity) | [4] |
| Bingqingxiao (BQX) | Plant Immunity / TMV CP | Not specified | > 400 µM (weak affinity) | [4] |
| Compound 3p (pyrazole amide derivative) | TMV CP | Curative Rate: 86.5% | Not specified | [2] |
| Compound 2009104 (thiourea derivative) | TMV | Curative Rate: 53.3% | Not specified | [6] |
Key Experimental Protocols
Validating the in planta target engagement of this compound requires a multi-faceted approach, combining antiviral activity assays with direct biophysical and molecular biology techniques.
Protocol 1: In Vivo Antiviral Activity Assay (Half-Leaf Method)
This widely used method assesses the protective, curative, and inactivation effects of a compound on TMV infection in susceptible host plants like Nicotiana tabacum.
Objective: To quantify the ability of this compound to prevent, treat, and inactivate TMV infection in vivo.
Materials:
-
Nicotiana tabacum var. Xanthi-nc plants (or other local lesion hosts)
-
Purified TMV (concentration of ~6.0 µg/mL)
-
This compound solution (e.g., at 500 µg/mL) and solvent control (e.g., DMSO/water)
-
Ningnanmycin as a positive control
-
Phosphate buffer
-
Silicon carbide (as an abrasive)
Procedure:
-
Protective Effect:
-
Select healthy, fully expanded tobacco leaves.
-
Gently rub the this compound solution onto the left half of each leaf. Rub the solvent control onto the right half.
-
After 12 hours, inoculate the entire leaf with the TMV solution using a cotton swab dusted with silicon carbide.
-
Rinse the leaves with water.
-
-
Curative Effect:
-
Inoculate the entire leaf with TMV solution as described above.
-
After the leaves have been rinsed and are dry (approx. 2 hours post-inoculation), apply the this compound solution to the left half and the solvent control to the right half.
-
-
Inactivation Effect:
-
Mix the TMV solution with the this compound solution (and separately with the solvent control) and incubate for 30 minutes.
-
Inoculate the left half of a fresh leaf with the this compound/TMV mixture and the right half with the control/TMV mixture.
-
-
Data Collection:
-
Maintain the plants in a controlled environment for 3-4 days.
-
Count the number of local lesions that appear on each half of the leaves.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Lesions in Control Half - Lesions in Treated Half) / Lesions in Control Half] x 100.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for In Planta Target Engagement
This technique can be used to demonstrate a direct physical interaction between this compound and the TMV Coat Protein within the plant cells. This requires a modified version of this compound that can be captured (e.g., biotinylated).
Objective: To confirm the binding of this compound to TMV CP in plant tissue extracts.
Materials:
-
TMV-infected and healthy (control) plant leaf tissue
-
Biotinylated this compound
-
Co-IP Lysis Buffer
-
Anti-TMV CP antibody
-
Protein A/G magnetic beads
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Protein Extraction:
-
Harvest leaf tissue from TMV-infected plants.
-
Grind the tissue to a fine powder in liquid nitrogen and resuspend in Co-IP lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (total protein extract).
-
-
Immunoprecipitation:
-
Incubate the protein extract with an anti-TMV CP antibody to form antigen-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture to capture these complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Compound Incubation & Elution:
-
Incubate the bead-bound TMV CP with biotinylated this compound.
-
Wash thoroughly to remove any unbound compound.
-
Elute the protein-compound complexes from the beads.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using streptavidin-HRP to detect the presence of biotinylated this compound. A positive band corresponding to the molecular weight of TMV CP would indicate a direct interaction.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
While not an in planta method, ITC is a crucial in vitro experiment to quantify the binding affinity (Kd) between this compound and purified TMV CP. This data provides a quantitative measure of target engagement that can be correlated with the in planta antiviral activity.
Objective: To determine the thermodynamic parameters of this compound binding to TMV CP.
Materials:
-
Purified TMV CP (expressed and purified from E. coli or isolated from virions)
-
This compound solution of known concentration
-
ITC instrument and corresponding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
Procedure:
-
Preparation:
-
Dialyze the purified TMV CP against the ITC buffer.
-
Dissolve this compound in the same buffer to a known concentration.
-
-
ITC Experiment:
-
Load the TMV CP solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the TMV CP solution.
-
-
Data Analysis:
-
The instrument measures the heat released or absorbed during each injection.
-
The resulting data is fitted to a binding model (e.g., one-site binding) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and proposed molecular interactions.
Caption: Workflow for validating this compound target engagement.
Caption: this compound binds to TMV CP, inhibiting virus assembly.
Caption: Stepwise validation and comparison for TMV inhibitors.
References
- 1. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tmv-IN-5 and Genetically Resistant Plant Varieties in Combating Tobacco Mosaic Virus
For Immediate Release
This guide provides a detailed comparison of two prominent strategies for controlling Tobacco Mosaic Virus (TMV) in plants: the application of the chemical inhibitor Tmv-IN-5 and the use of genetically resistant plant varieties, primarily those carrying the N gene. This document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these antiviral approaches, supported by experimental data and detailed methodologies.
Executive Summary
Tobacco Mosaic Virus is a resilient and highly infectious plant pathogen that can lead to significant crop losses. Traditional control methods often have limited efficacy, prompting the development of novel antiviral solutions. This guide examines a chemical approach, represented by the small molecule inhibitor this compound, and a genetic approach, embodied by plant varieties harboring the N resistance gene. This compound acts by directly interfering with the virus's life cycle, while the N gene confers a hypersensitive response in the host plant, effectively localizing the infection. Both strategies have demonstrated significant efficacy in controlling TMV, and the choice between them may depend on the specific application, environmental considerations, and regulatory landscape.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the quantitative efficacy of this compound and genetically resistant plants in inhibiting TMV. The data for this compound is derived from in vivo assays measuring the inhibition of local lesions, while the data for genetically resistant plants is based on the quantification of viral RNA.
| Efficacy Parameter | This compound | Genetically Resistant Plant Varieties (N gene) |
| Mechanism of Action | Inhibition of viral assembly by binding to the TMV coat protein (CP)[1] | Hypersensitive Response (HR) leading to localized cell death at the infection site, preventing systemic spread.[2] |
| Curative Efficacy | 57% inhibition at 500 µg/mL | Not applicable (resistance is inherent) |
| Protective Efficacy | 59% inhibition at 500 µg/mL | High; prevents systemic infection |
| Inactivation Efficacy | 58% inhibition at 500 µg/mL | Not applicable |
| Viral Titer Reduction | Data not available in this format | Significant reduction in viral RNA accumulation in systemic leaves of resistant plants compared to susceptible plants. |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate replication and further research.
Evaluation of this compound Efficacy (Local Lesion Assay)
This protocol outlines the in vivo evaluation of this compound's antiviral activity against TMV using a local lesion assay on Nicotiana tabacum L. cv. K326.
a. Virus Purification and Inoculation: TMV is purified from systemically infected N. tabacum cv. K326 plants. The concentration of the purified virus is determined spectrophotometrically. The virus is then diluted in 0.01 M phosphate buffer to the desired concentration for inoculation.
b. Plant Cultivation: Nicotiana tabacum L. cv. K326 plants are grown in an insect-free greenhouse at 25 ± 1 °C. Plants at the 5-6 leaf stage are used for the experiments.
c. Antiviral Activity Assays:
-
Curative Activity: The upper leaves of tobacco plants are inoculated with TMV. After 2 days, the leaves are sprayed with a 500 µg/mL solution of this compound.
-
Protective Activity: A 500 µg/mL solution of this compound is sprayed onto the upper leaves of tobacco plants. After 24 hours, the leaves are inoculated with TMV.
-
Inactivation Activity: A 500 µg/mL solution of this compound is mixed with an equal volume of purified TMV. After 30 minutes of incubation, the mixture is inoculated onto the upper leaves of tobacco plants.
d. Data Collection and Analysis: The number of local lesions on the inoculated leaves is counted 3-4 days post-inoculation. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
Quantification of TMV in Genetically Resistant Plants (qRT-PCR)
This protocol describes the quantification of TMV RNA in susceptible (nn) and resistant (NN) tobacco plants using quantitative real-time reverse transcription PCR (qRT-PCR).
a. Plant Material and Inoculation: Nicotiana tabacum cv. Samsun (nn) and a transgenic line carrying the N gene (NN) are used. Plants are mechanically inoculated with a purified TMV solution.
b. RNA Extraction and cDNA Synthesis: Total RNA is extracted from both inoculated and systemic (upper, non-inoculated) leaves at specific time points post-inoculation. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and specific primers for the TMV coat protein gene.
c. Quantitative Real-Time PCR (qPCR): qPCR is performed using the synthesized cDNA as a template, TMV-specific primers, and a fluorescent dye (e.g., SYBR Green). A host housekeeping gene (e.g., actin) is used as an internal control for normalization. The relative abundance of TMV RNA is calculated using the comparative Ct method (2^-ΔΔCt).
d. Data Analysis: The fold change in TMV RNA accumulation in resistant plants is compared to that in susceptible plants at the same time points post-inoculation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in N gene-mediated resistance and a typical experimental workflow for evaluating antiviral compounds.
References
Comparative Efficacy of Antiviral Agents Against Tobacco Mosaic Virus (TMV) in Crop Production
A Statistical Validation and Mechanistic Overview
This guide provides a comparative analysis of various antiviral agents developed to combat Tobacco Mosaic Virus (TMV), a pathogen responsible for significant economic losses in numerous crops, including tobacco, tomato, and pepper.[1][2][3] While this report focuses on established alternatives, it is important to note that a comprehensive search for "Tmv-IN-5" did not yield publicly available data on its effect on crop yield or its mechanism of action. The following sections detail the performance of prominent antiviral compounds—Ningnanmycin, Dufulin, and Ribavirin—supported by available experimental data.
Performance on Crop Yield and Virus Inhibition
The primary measure of an antiviral agent's success in an agricultural setting is its ability to protect crop yield. While direct, large-scale field data on yield improvement is often proprietary or presented within broader efficacy studies, the available data on virus inhibition and disease control serves as a strong proxy for yield protection.
| Antiviral Agent | Target Crop(s) | Dosage/Concentration | Efficacy Metric | Result | Citation(s) |
| Ningnanmycin | Tobacco | 100 µg/mL | Curative Effect on TMV | Significant reduction in symptoms 20 days after treatment. | [4] |
| Tobacco | 200 µg/mL & 400 µg/mL | TMV RNA Accumulation | Effectively reduced viral RNA in inoculated and upper leaves. | ||
| Tobacco | Not Specified | TMV Control Efficacy (Field) | 82% control efficacy. | [4] | |
| Dufulin | Tomato | 20% Solution | TYLCV Control Effect (Field) | Over 68% relative control effect from 2018-2020. | [5][6] |
| Tobacco, Rice | Not Specified | General Antiviral Efficacy | Widely used for prevention and control of viral diseases. | [5][7] | |
| Ribavirin | Potato | 75 ~ 150 mg/L | Virus Elimination (in vitro) | Up to 100% elimination of certain viruses after 2-3 subcultures. | [8] |
| Tobacco | Not Specified | TMV Multiplication Inhibition | Effectively inhibited TMV multiplication in leaf cells. | [9] |
Note: Data for "this compound" is not publicly available. The table above summarizes findings for its potential alternatives. TYLCV (Tomato Yellow Leaf Curl Virus) data for Dufulin is included as a relevant indicator of its antiviral efficacy in a major crop.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of antiviral agents against TMV.
Evaluation of Antiviral Efficacy (Half-Leaf Method)
This common method is used to assess the protective, curative, and inactivating effects of a compound against TMV.
-
Plant Preparation: Cultivate healthy Nicotiana tabacum K326 or a similar susceptible host plant to the 6-7 leaf stage.
-
TMV Inoculation: Mechanically inoculate the leaves with a purified TMV solution (e.g., 0.02 mg/mL). Carborundum can be used as an abrasive to facilitate infection.
-
Treatment Application:
-
Protective Assay: Spray the plant leaves with the test compound solution at a specified concentration (e.g., 500 µg/mL) before TMV inoculation.
-
Curative Assay: Spray the plant leaves with the test compound solution after TMV inoculation.
-
Inactivation Assay: Mix the test compound with the TMV solution before inoculating the leaves.
-
-
Data Collection: After a set incubation period (e.g., 3-4 days), count the number of local lesions on the treated and control half-leaves.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
Virus Yield Reduction Assay (in vivo)
This assay quantifies the reduction in viral load within the plant tissue following treatment.
-
Experimental Setup: Establish groups of TMV-infected plants. One group serves as a control (treated with a blank solvent), while other groups are treated with the antiviral agent at various concentrations.
-
Sample Collection: At specified time points post-treatment, collect leaf samples from both control and treated plants.
-
Virus Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use TMV-specific antibodies to quantify the amount of viral coat protein in the leaf extracts.
-
qRT-PCR (Quantitative Reverse Transcription PCR): Extract total RNA from the leaf samples and use TMV-specific primers to quantify the viral RNA levels.
-
-
Analysis: Compare the viral load in treated plants to that in control plants to determine the percentage of reduction.
Signaling Pathways and Mechanisms of Action
Understanding the molecular interactions between the antiviral agent, the host plant, and the virus is critical for drug development.
TMV Infection and Host Defense Signaling
TMV infection triggers a complex set of responses in the host plant. The virus enters through mechanical wounds and its RNA is released into the cytoplasm.[10][11] The viral RNA then hijacks the host cell's machinery to replicate and produce viral proteins.[10][11] The virus spreads from cell to cell through plasmodesmata, facilitated by a movement protein.[10]
Plants have evolved defense mechanisms against viral infections, primarily through pathways mediated by salicylic acid (SA) and jasmonic acid (JA).[12] Systemic Acquired Resistance (SAR) is a broad-spectrum resistance that is typically SA-dependent and leads to the expression of Pathogenesis-Related (PR) proteins.[4]
// Nodes TMV [label="Tobacco Mosaic Virus (TMV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wound [label="Mechanical Wound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PlantCell [label="Plant Cell", fillcolor="#FFFFFF", fontcolor="#202124"]; ViralRNA [label="Viral RNA Release", fillcolor="#FBBC05", fontcolor="#202124"]; Replication [label="Viral Replication &\nProtein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Movement [label="Cell-to-Cell Movement\n(Plasmodesmata)", fillcolor="#FBBC05", fontcolor="#202124"]; Systemic [label="Systemic Infection\n(Phloem)", fillcolor="#FBBC05", fontcolor="#202124"]; PAMPs [label="PAMPs/MAMPs\nRecognition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SA_Pathway [label="Salicylic Acid (SA)\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JA_Pathway [label="Jasmonic Acid (JA)\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Systemic Acquired\nResistance (SAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR_Proteins [label="Pathogenesis-Related (PR)\nProtein Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges TMV -> Wound [label="Enters via"]; Wound -> PlantCell; PlantCell -> ViralRNA; ViralRNA -> Replication; Replication -> Movement; Movement -> Systemic; ViralRNA -> PAMPs [style=dashed, color="#5F6368"]; PAMPs -> SA_Pathway [label="Activates"]; PAMPs -> JA_Pathway [label="Activates"]; SA_Pathway -> SAR; SAR -> PR_Proteins; } TMV Infection and Host Defense Signaling Pathway.
Mechanism of Action of Antiviral Agents
-
Ningnanmycin: This antibiotic primarily acts by inducing systemic resistance in the host plant.[13] Studies have shown that it can stimulate plant defense signaling pathways.[13] Additionally, Ningnanmycin has been found to directly bind to the TMV coat protein (CP), interfering with the assembly of the viral particles.[14]
-
Dufulin: Dufulin is known to induce Systemic Acquired Resistance (SAR) in plants.[5][7][15] It activates the salicylic acid (SA) signaling pathway, leading to an antiviral response in the host.[7] Some studies also suggest that Dufulin can directly inhibit viral virulence by binding to specific viral proteins.[15]
-
Ribavirin: This guanosine analog acts by inhibiting viral RNA synthesis and capping.[16] By interfering with the early stages of viral replication, it effectively reduces the multiplication of the virus within the plant cells.[16]
Experimental Workflow for Statistical Validation
A robust experimental design is essential for the statistical validation of an antiviral agent's effect on crop yield in TMV-infected fields.
// Nodes Start [label="Start: Field Trial Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Randomization [label="Randomized Block Design\n(Multiple Replicates)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatments [label="Treatment Groups:\n- Untreated Control\n- TMV-Infected Control\n- this compound (Multiple Doses)\n- Positive Control (e.g., Ningnanmycin)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inoculation [label="Mechanical TMV Inoculation\n(to infected groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Application [label="Application of Antiviral Agents\n(as per protocol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Regular Monitoring:\n- Disease Severity Index\n- Physiological Parameters", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Collection [label="Data Collection at Harvest:\n- Crop Yield (Weight, Number)\n- Fruit Quality Parameters", fillcolor="#FFFFFF", fontcolor="#202124"]; Viral_Load [label="Viral Load Quantification\n(ELISA, qRT-PCR)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Statistical Analysis\n(ANOVA, t-tests)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Randomization; Randomization -> Treatments; Treatments -> Inoculation; Inoculation -> Application; Application -> Monitoring; Monitoring -> Data_Collection; Data_Collection -> Viral_Load; Viral_Load -> Analysis; Analysis -> Conclusion; } Workflow for Field Validation of Antiviral Agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco mosaic virus [apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0189629A1 - Method of treatment of viral diseases in plants utilizing ribavirin - Google Patents [patents.google.com]
- 10. bspp.org.uk [bspp.org.uk]
- 11. extension.psu.edu [extension.psu.edu]
- 12. Transcriptomic and metabolomic analyses reveal molecular mechanisms of tobacco mosaic virus (TMV) resistance in Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. On the inhibition of plant virus multiplication by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tmv-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tmv-IN-5. Given that this compound is an anti-plant virus/fungal agent designed to inhibit the Tobacco Mosaic Virus (TMV), this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment and prevent viral contamination.[1][2]
Personal Protective Equipment (PPE)
Due to the dual risks of handling a chemical agent and the highly transmissible nature of the Tobacco Mosaic Virus, a comprehensive PPE protocol is mandatory. TMV can be easily spread mechanically through contact with contaminated hands, clothing, or tools.[3][4][5]
Core PPE Requirements:
-
Gloves: Nitrile or latex gloves should be worn at all times when handling this compound, treated plants, or potentially contaminated surfaces. It is recommended to double-glove, especially during disposal procedures.[6]
-
Gowns or Lab Coats: A dedicated lab coat or disposable gown is essential to protect skin and clothing from chemical splashes and viral contamination.[7][8]
-
Eye Protection: Safety glasses or goggles are required to protect against splashes of the chemical solution.[7]
-
Face Shield/Mask: When there is a risk of generating aerosols or splashes, a face shield or mask should be worn in conjunction with eye protection to safeguard the mucous membranes of the eyes, nose, and mouth.[6]
Table 1: Personal Protective Equipment for this compound Handling
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves (Double-gloving recommended) | Prevents skin contact with this compound and mechanical spread of TMV. |
| Body Protection | Lab Coat or Disposable Gown | Protects clothing and skin from contamination. |
| Eye Protection | Safety Glasses or Goggles | Shields eyes from chemical splashes. |
| Face Protection | Face Shield or Surgical Mask | Provides a barrier against aerosols and splashes to the face and mucous membranes. |
Operational Procedures
A step-by-step approach to handling this compound is critical to prevent the spread of TMV, which can remain infectious in dried sap for extended periods.[3][4]
Experimental Workflow:
-
Preparation:
-
Work in a designated area, preferably a biological safety cabinet, when preparing this compound solutions.
-
Ensure all surfaces and tools are disinfected before and after use.
-
-
Application:
-
When treating plants, handle them carefully to minimize mechanical damage that could release sap.
-
Work from healthy control plants to treated plants to avoid cross-contamination.
-
-
Post-Application:
-
Thoroughly disinfect all tools, equipment, and work surfaces immediately after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound, treated materials, and contaminated waste is crucial to prevent environmental release and viral spread.
-
Chemical Waste: Unused this compound solutions should be disposed of in accordance with local chemical waste regulations.
-
Contaminated Materials: All disposable PPE (gloves, gowns), bench paper, and other materials that have come into contact with this compound or treated plants should be collected in a designated biohazard bag.
-
Infected Plant Material: All plant material, including soil, should be autoclaved or incinerated to deactivate the virus. Bag the material at the workbench to prevent spreading it through the laboratory.[9]
Table 2: Disinfectant Concentrations for TMV Decontamination
| Disinfectant | Concentration | Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution of household bleach (0.6% final concentration) | At least 1 minute | Corrosive to metals; fresh solution should be made daily.[4][10] |
| Virkon S | 1% - 2% solution | At least 1 minute | Effective broad-spectrum virucidal disinfectant.[4][10] |
| Nonfat Dry Milk | 20% (w/v) solution | Must remain wet | Can be used to inactivate TMV on hands, tools, and plants.[4][10] |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. extension.psu.edu [extension.psu.edu]
- 4. plants.alaska.gov [plants.alaska.gov]
- 5. ballseed.com [ballseed.com]
- 6. Recommendations - Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. content.relias.com [content.relias.com]
- 8. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 9. Tobacco Mosaic Virus Management Plan [info.ballseed.com]
- 10. Managing Tobacco Mosaic Virus (TMV) in Tobacco | NC State Extension [tobacco.ces.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
